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1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Documentation Hub

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  • Product: 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
  • CAS: 10178-53-7

Core Science & Biosynthesis

Foundational

Technical Guide: Comparative Analysis of Allyl vs. Methallyl Aryl Ethers in Heterocyclic Synthesis

Executive Summary This guide provides an in-depth technical analysis of 1-bromo-2-(allyloxy)benzene (Compound A) and 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (Compound B). While structurally similar, the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 1-bromo-2-(allyloxy)benzene (Compound A) and 1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (Compound B). While structurally similar, the presence of the C2-methyl group in Compound B significantly alters the kinetics and thermodynamics of intramolecular cyclization reactions. This document focuses on their utility as precursors for 2,3-dihydrobenzofuran scaffolds—a privileged structure in medicinal chemistry—contrasting their behavior in radical-mediated (


) and transition-metal-catalyzed (Heck) pathways.

Part 1: Structural & Electronic Profiling

The core difference between these two substrates lies in the substitution pattern of the alkene tether. This seemingly minor methylation dictates the stability of intermediates during cyclization.

FeatureCompound A (Allyl Ether)Compound B (Methallyl Ether)
IUPAC Name 1-bromo-2-(prop-2-en-1-yloxy)benzene1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
CAS Number 31333-14-1 (Generic)10178-53-7
Molecular Weight 213.07 g/mol 227.10 g/mol
Alkene Type Monosubstituted (Terminal)1,1-Disubstituted (Gem-dimethyl like)
Radical Intermediate Secondary (

)
Tertiary (

)
Cyclization Mode 5-exo-trig (Favored)5-exo-trig (Highly Favored)
The "Methyl Effect" (Electronic & Steric)

In Compound B, the methyl group at the 2-position of the allyl chain serves two critical functions:

  • Electronic Stabilization: In radical cyclizations, the resulting radical at the C3 position of the furan ring is tertiary , which is significantly more stable (approx. 3-4 kcal/mol) than the secondary radical formed by Compound A.

  • Thorpe-Ingold Effect: The steric bulk of the methyl group compresses the bond angle of the ether oxygen, slightly pre-organizing the molecule into a conformation favorable for cyclization (reactive rotamer effect).

Part 2: Synthetic Pathways (Precursors)

Both compounds are synthesized via Williamson Ether Synthesis . This protocol is robust, self-validating, and scalable.

Protocol: Alkylation of 2-Bromophenol

Reagents: 2-Bromophenol (1.0 equiv), Allyl bromide (or Methallyl chloride) (1.2 equiv), Potassium Carbonate (


, 2.0 equiv), Acetone (0.2 M).

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromophenol and anhydrous acetone.

  • Deprotonation: Add anhydrous

    
     in a single portion. Stir at room temperature for 15 minutes to allow phenoxide formation (color change often observed).
    
  • Alkylation: Add the alkyl halide (Allyl bromide for A; Methallyl chloride for B) dropwise via syringe.

    • Note: Methallyl chloride is less reactive than allyl bromide; adding a catalytic amount of NaI (Finkelstein condition) can accelerate the reaction for Compound B.

  • Reflux: Heat the suspension to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol), water, and brine.
    
  • Purification: Flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Yield Expectation:

  • Compound A: 85–95%

  • Compound B: 80–90%

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_inputs Reagents cluster_process Reaction Phenol 2-Bromophenol Deprot Phenoxide Formation (15 min, RT) Phenol->Deprot Halide Allyl/Methallyl Halide Reflux Reflux (60°C) 4-6 Hours Halide->Reflux Base K2CO3 / Acetone Base->Deprot Deprot->Reflux Workup Filtration & NaOH Wash Reflux->Workup Product Target Aryl Ether (>90% Yield) Workup->Product

Figure 1: Standardized Williamson Ether Synthesis workflow for aryl ether precursors.

Part 3: Mechanistic Divergence (Radical Cyclization)

This section details the primary technical differentiation. When subjected to radical conditions (e.g.,


, AIBN), the aryl bromide generates an aryl radical which attacks the alkene.
The Kinetic Bifurcation

The efficiency of the cyclization (


) competes with the rate of direct reduction (

, H-atom abstraction from stannane).



  • Compound A (Allyl): The 5-exo cyclization produces a primary/secondary radical. The rate constant

    
     is approx 
    
    
    
    at 80°C. If the stannane concentration is too high, direct reduction (forming phenyl allyl ether) becomes a competitive side reaction.
  • Compound B (Methallyl): The 5-exo cyclization produces a tertiary radical. The transition state is lower in energy due to hyperconjugation. The

    
     is significantly faster (approaching 
    
    
    
    ). Consequently, Compound B cyclizes more efficiently even under higher stannane concentrations.
Visualization: Radical Pathway Comparison

RadicalMechanism cluster_Allyl Compound A (Allyl) cluster_Methallyl Compound B (Methallyl) Start Aryl Bromide Precursor RadicalGen Aryl Radical Generation (Initation with AIBN/Bu3SnH) Start->RadicalGen TS_A Transition State (Secondary Radical Character) RadicalGen->TS_A k_cyc (Slower) TS_B Transition State (Tertiary Radical Character) RadicalGen->TS_B k_cyc (Faster) Reduction Side Product: Direct Reduction (Ar-H) RadicalGen->Reduction k_H [Sn-H] (Competes with cyclization) Prod_A 3-Unsubstituted Dihydrobenzofuran TS_A->Prod_A Prod_B 3-Methyl Dihydrobenzofuran TS_B->Prod_B

Figure 2: Kinetic competition in radical cyclization. Compound B (Right) favors cyclization over reduction due to tertiary radical stability.

Part 4: Experimental Protocols (Cyclization)

Method A: Reductive Radical Cyclization ( )

Best for: Exploring kinetic differences and forming the saturated dihydrobenzofuran core.

  • Solution Preparation: Dissolve the Aryl Ether (0.5 mmol) in degassed Benzene or Toluene (0.02 M—High Dilution is Critical ).

    • Why High Dilution? To keep

      
       low relative to the intramolecular cyclization rate, minimizing direct reduction.
      
  • Reagents: Add AIBN (0.1 equiv).

  • Addition: Bring solution to reflux. Add

    
     (1.1 equiv) and AIBN (0.1 equiv) dissolved in toluene slowly via syringe pump over 2–4 hours.
    
    • Comparison Note: Compound B (Methallyl) may tolerate faster addition rates than Compound A due to its faster

      
      .
      
  • Purification: Remove solvent. Treat residue with KF (aqueous) to precipitate tin salts. Flash chromatography.

Method B: Intramolecular Heck Reaction (Pd-Catalyzed)

Best for: Scalability and avoiding toxic tin reagents.

While radical chemistry highlights the electronic differences, the Heck reaction is the preferred industrial route.

  • Compound A Product: 2-methylbenzofuran (via isomerization) or 2-methylene-2,3-dihydrobenzofuran.

  • Compound B Product: 3,3-dimethyl-2,3-dihydrobenzofuran derivatives (if non-eliminating) or 3-methylbenzofuran.

Standard Heck Conditions:

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     or 
    
    
    
    (2 equiv).
  • Solvent:

    
     or DMF, 
    
    
    
    C.

Part 5: Applications in Drug Discovery

The choice between Allyl (A) and Methallyl (B) ethers determines the substitution at the C3 position of the benzofuran core, a critical region for structure-activity relationship (SAR) studies.

  • Scaffold A (from Allyl): Unsubstituted C3.

    • Use Case: Precursor for Dihydrobenzofuran natural products like simple neolignans.

  • Scaffold B (from Methallyl): C3-Methyl substituted.

    • Use Case: Mimics the terpenoid substructures found in bioactive marine products. The methyl group restricts conformational freedom, potentially increasing binding affinity to protein targets (e.g., GPCRs).

References

  • BenchChem. "An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications."[1] BenchChem Technical Library. Link

  • ChemScene. "1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Product Data." ChemScene Catalog. Link

  • Shaikh, A. K., & Varvounis, G. (2014).[2][3] "Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates." Organic Letters, 16(5), 1478–1481. Link

  • Chatgilialoglu, C., et al. (2002). "5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes?" Journal of the American Chemical Society, 124(36), 10765-10772.[4] Link

  • Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." Organic Chemistry Portal Abstract Archive. Link

Sources

Exploratory

Mechanistic Control and Synthetic Utility of Intramolecular Heck Cyclizations with Methallyl Substrates

The following guide provides an in-depth technical analysis of intramolecular Heck reactions involving methallyl substrates, focusing on the mechanistic divergence created by the methallyl group and the resulting synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of intramolecular Heck reactions involving methallyl substrates, focusing on the mechanistic divergence created by the methallyl group and the resulting synthetic opportunities for quaternary center formation.

Executive Summary

The intramolecular Mizoroki-Heck reaction of methallyl-substituted substrates represents a singular mechanistic paradox in organometallic chemistry. While the presence of the


-methyl group (methallyl) kinetically favors 5-exo-trig  cyclization, it simultaneously blocks the standard syn-

-hydride elimination
pathway required to turnover the palladium catalyst.

This "frustrated" intermediate—a neopentyl palladium species—serves as a versatile branch point. Rather than a limitation, this mechanistic bottleneck allows researchers to divert the reaction toward reductive cyclization (forming quaternary stereocenters) or cascade sequences (anion capture/carbonylation) with high fidelity. This guide details the control parameters required to navigate these pathways, emphasizing the critical role of cationic palladium species and ligand selection.

Part 1: Mechanistic Foundations[1]

The Regioselectivity Divergence

The core challenge in methallyl Heck cyclizations is the competition between ring size (regioselectivity) and catalyst turnover (elimination).

  • Pathway A: 5-exo-trig (Kinetically Favored)

    • Mechanism: The aryl-palladium species adds to the internal carbon of the methallyl double bond.

    • Result: Formation of a quaternary carbon at the ring junction and a primary alkyl-palladium species (

      
      -alkyl-Pd).
      
    • The Neopentyl Trap: The resulting alkyl-palladium intermediate is "neopentyl-like" (sterically bulky, no

      
      -hydrogens on the quaternary ring carbon).
      
    • Consequence: Standard syn-

      
      -hydride elimination is impossible  toward the ring. The catalyst cannot regenerate Pd(0) to close the cycle unless it eliminates from the methyl group (rare/difficult) or is intercepted by a trapping agent (reductive/capture).
      
  • Pathway B: 6-endo-trig (Thermodynamically Accessible)

    • Mechanism: The aryl-palladium species adds to the terminal carbon of the methallyl group.

    • Result: Formation of a ternary center and a tertiary alkyl-palladium species.

    • Elimination:

      
      -hydrogens are available on the newly formed ring methylene or the methyl group.[1]
      
    • Consequence: Rapid

      
      -hydride elimination yields a cyclic alkene (endo or exo double bond).
      
Visualization of the Bifurcation

The following diagram illustrates the critical decision node for methallyl substrates.

HeckMechanism Start Substrate (Aryl Halide + Methallyl Tether) OxAdd Oxidative Addition [Ar-Pd-X] Start->OxAdd Coord Olefin Coordination OxAdd->Coord Split Insertion Mode Coord->Split FiveExo 5-exo-trig Cyclization (Kinetic Preference) Split->FiveExo Standard Conditions SixEndo 6-endo-trig Cyclization (Ligand/Strain Dependent) Split->SixEndo Specific Ligands/Strain Neopentyl Neopentyl Pd Intermediate (Quaternary Center Formed) FiveExo->Neopentyl Block β-Hydride Elimination BLOCKED Neopentyl->Block Trap Interception/Trapping (Hydride, Anion, CO) Block->Trap + Reductant/Nucleophile Prod5 Product A: Spiro/Fused Quaternary Alkane Trap->Prod5 TertiaryPd Tertiary Alkyl-Pd Intermediate SixEndo->TertiaryPd Elim β-Hydride Elimination ALLOWED TertiaryPd->Elim Prod6 Product B: Cyclic Alkene (Diene) Elim->Prod6

Caption: Mechanistic bifurcation in methallyl Heck cyclizations. The 5-exo pathway leads to a stable neopentyl intermediate requiring reductive capture.

Part 2: The Cationic Switch & Ligand Effects

To successfully drive the reaction toward the desired quaternary center (5-exo) or the alkene (6-endo), the electronic state of the palladium catalyst must be manipulated.

The Neutral vs. Cationic Manifold[3]
  • Neutral Pathway (PdL

    
    X(Ar)): 
    
    • Standard conditions (e.g., Pd(OAc)

      
      , PPh
      
      
      
      , Et
      
      
      N).
    • Halide (X) remains bound to Pd during insertion.[2]

    • Effect: Steric bulk of the complex promotes the formation of the less hindered transition state. However, for methallyl groups, the 5-exo pathway is often still favored due to the tether constraints, but reactivity can be sluggish.

  • Cationic Pathway ([PdL

    
    Ar]
    
    
    
    X
    
    
    ):
    • Activation: Generated by adding Silver (I) or Thallium (I) salts (e.g., Ag

      
      CO
      
      
      
      , AgOTf, Ag
      
      
      PO
      
      
      ) which sequester the halide.
    • Effect: Creates a highly electrophilic, coordinatively unsaturated Pd center.

    • Advantage:

      • Accelerates oxidative addition and insertion.

      • Enhances Enantioselectivity: In asymmetric Heck reactions (e.g., Overman's spirooxindole synthesis), the cationic pathway ensures the chiral bidentate ligand (e.g., BINAP) remains chelated, transferring chiral information effectively.

Ligand Selection Table
Ligand ClassExampleMechanistic BiasBest Application
Monodentate Phosphines PPh

, P(o-tol)

Neutral Pathway (usually)Simple 6-endo cyclizations; "Heck-Isomerization" sequences.
Bidentate Phosphines dppe, dpppStabilizes Cationic PdStandard intramolecular cyclizations requiring robust catalysis.
Chiral Bidentate (R)-BINAP, (S)-PHOXCationic Pathway (w/ Ag+)Asymmetric 5-exo capture. Essential for enantioselective quaternary centers.
Bulky Electron-Rich P(t-Bu)

, Buchwald Ligands
High ReactivityForcing difficult insertions on deactivated aryl chlorides.

Part 3: Synthetic Strategies & Protocols

Strategy A: Reductive Heck Cyclization (Hydride Capture)

This is the primary method for utilizing methallyl substrates to form quaternary centers. Since


-elimination is blocked, an external hydride source intercepts the neopentyl Pd.
  • Target: Spirooxindoles, fused piperidines, quaternary indanes.

  • Hydride Sources: Formic acid/formates (HCOONa), Silanes (Et

    
    SiH), or sometimes the solvent (DMA/DMF) or amine base (PMP) acting as a hydride donor under high temperatures.
    
Protocol 1: Asymmetric Reductive Cyclization (Overman Conditions)

This protocol synthesizes a chiral spirooxindole quaternary center.

Reagents:

  • Substrate: 2-iodoanilide with a methallyl tether (1.0 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5-10 mol%).
  • Ligand: (R)-BINAP (10-20 mol%).

  • Additive: Ag

    
    PO
    
    
    
    (2.0 equiv) or Ag-zeolite (to promote cationic path).
  • Base/Trap: PMP (1,2,2,6,6-pentamethylpiperidine) (5.0 equiv) - Acts as base and H-source.

  • Solvent: DMA (N,N-Dimethylacetamide), degassed.

Step-by-Step:

  • Preparation: In a glovebox or under Ar, mix Pd

    
    (dba)
    
    
    
    and (R)-BINAP in DMA. Stir for 30 min to form the active catalyst.
  • Addition: Add the silver salt (Ag

    
    PO
    
    
    
    ) and the base (PMP).
  • Substrate: Add the iodide substrate as a solution in DMA.

  • Reaction: Heat to 80–100 °C. Monitor by HPLC/TLC. The reaction typically takes 12–24 hours.

  • Workup: Filter through a pad of Celite to remove Ag salts and Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Key Insight: The PMP serves a dual role. It neutralizes the acid formed and, crucially, can act as a hydride donor or facilitate hydride transfer from the solvent/additives to trap the neopentyl Pd species.

Strategy B: Cascade/Domino Capture

Instead of a hydride, the neopentyl Pd intermediate is trapped by a carbon or heteroatom nucleophile.

  • Carbanion Capture: Using a tethered enolate or malonate to attack the Pd-C bond (or the Pd-activated alkene).

  • Carbonylation: Performing the reaction under CO atmosphere (1 atm). The neopentyl Pd inserts CO, forming an acyl-Pd species, which is then captured by an alcohol (ester formation) or amine (amide formation).

Protocol Adjustment for Carbonylation:

  • Replace PMP with alcohols (MeOH) or amines.

  • Run under a balloon of CO.

  • Note: CO insertion into neopentyl Pd is slower than into aryl Pd; higher pressures or temperatures may be required.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failure or Catalyst poisoning.Switch to electron-rich ligands (P(t-Bu)

). Ensure strictly anaerobic conditions. Check Ag salt quality.
Protodehalogenation (Ar-H) Reduction of Ar-Pd-X before insertion.Decrease reaction temperature. Increase concentration to favor intramolecular insertion over intermolecular reduction.
Double Bond Isomerization 6-endo pathway occurring or reversible 5-exo.Use the Cationic Pathway (Ag salts) to lock the ligand and accelerate 5-exo. Use rigid tethers.
Pd Black Precipitation Catalyst decomposition.Increase ligand:Pd ratio (e.g., 4:1 for monodentate). Add quaternary ammonium salts (TBAB) to stabilize nanoparticles.
Reference Data: 5-exo vs 6-endo Rates
  • 5-exo:

    
     (Fast, kinetic).
    
  • 6-endo:

    
     (Slower, thermodynamic).
    
  • Implication: Without a trap, the 5-exo intermediate may revert (reversible insertion) and eventually funnel into the 6-endo product if the 6-endo path allows for rapid elimination.

References

  • Overman, L. E. (1994).[3] Application of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Centers. Pure and Applied Chemistry. Link

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Link

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. Link

  • Shibasaki, M., & Vogl, E. M. (1996). The Palladium-Catalyzed Arylation and Vinylation of Alkenes—Enantioselective Transformations. Journal of Organometallic Chemistry. Link

  • McCartney, D., & Guiry, P. J. (2011). The Asymmetric Heck and Related Reactions. Chemical Society Reviews. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

Sources

Foundational

Physical properties and solubility of 1-Bromo-2-(2-methylallyloxy)benzene

An In-depth Technical Guide on the Physical Properties and Solubility of 1-Bromo-2-(2-methylallyloxy)benzene Abstract This technical guide provides a comprehensive analysis of the physical properties and solubility profi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physical Properties and Solubility of 1-Bromo-2-(2-methylallyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the physical properties and solubility profile of 1-Bromo-2-(2-methylallyloxy)benzene, an aromatic ether of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from structurally analogous compounds and foundational chemical principles to predict its behavior. The guide details its molecular structure, predicted physicochemical properties, and a theoretical solubility profile across a range of common laboratory solvents. Furthermore, a robust, step-by-step experimental protocol for the empirical determination of its solubility via the shake-flask method is presented, grounded in established laboratory techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics for application in synthesis, formulation, and process development.

Molecular Structure and Physicochemical Characteristics

1-Bromo-2-(2-methylallyloxy)benzene is an unsymmetrical aryl ether.[1] Its structure consists of a benzene ring substituted with a bromine atom and a 2-methylallyloxy group at the ortho positions. The ether linkage connects the aromatic core to a branched, unsaturated alkyl chain.[1][2] This unique combination of functional groups—a halogenated aromatic ring, an ether, and an alkene—dictates its physical and chemical properties.

The key structural features influencing its properties are:

  • Aromatic Ring and Bromine Atom : The bromophenyl group is large, hydrophobic, and contributes significantly to the molecule's molecular weight and van der Waals interactions. The bromine atom, being electronegative, introduces polarity and affects the electron density of the aromatic ring.[3]

  • Ether Linkage (C-O-C) : The ether group introduces a polar C-O bond, creating a net dipole moment.[4] However, it cannot act as a hydrogen bond donor, which limits its ability to self-associate, resulting in lower boiling points compared to analogous alcohols.[1][4] The oxygen atom can, however, act as a hydrogen bond acceptor, influencing its solubility in protic solvents.[4]

  • 2-Methylallyl Group : This unsaturated alkyl chain is nonpolar and contributes to the molecule's overall lipophilicity.

dot

Caption: Molecular structure of 1-Bromo-2-(2-methylallyloxy)benzene.

Predicted Physicochemical Data
PropertyPredicted Value / DescriptionRationale / Source
CAS Number Not available in searched sourcesN/A
Molecular Formula C₁₀H₁₁BrOBased on chemical structure
Molecular Weight 227.09 g/mol Calculated from molecular formula
Appearance Likely a colorless to pale yellow liquidTypical for many aryl ethers and brominated aromatics.[4]
Boiling Point >200 °CHigher than similar non-halogenated ethers due to increased molecular weight and dipole moment from the bromine atom. Similar brominated aromatics have boiling points in this range.
Density >1.0 g/mLThe presence of a heavy bromine atom typically results in a density greater than water. For example, 1-bromo-2-ethylbenzene has a density of 1.338 g/mL.
LogP (Octanol/Water) High (estimated > 3.5)The large hydrophobic bromophenyl and alkyl groups suggest high lipophilicity and low aqueous solubility.[5]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The structure of 1-Bromo-2-(2-methylallyloxy)benzene suggests a predominantly nonpolar character, which dictates its solubility behavior.

  • Water & Polar Protic Solvents (e.g., Methanol, Ethanol) : Solubility is expected to be very low in water. The large, nonpolar bromophenyl and alkyl portions of the molecule dominate its character.[4] While the ether oxygen can accept hydrogen bonds from water, this is insufficient to overcome the hydrophobicity of the rest of the molecule.[4] In alcohols like ethanol, solubility will be greater than in water due to the alcohol's alkyl chain, which can interact with the nonpolar parts of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF) : Moderate to good solubility is predicted in these solvents. Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are effective at dissolving ethers and other moderately polar compounds. They can engage in dipole-dipole interactions without the strong hydrogen bonding networks that would exclude the nonpolar solute.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : High solubility is expected.[6] The nonpolar nature of these solvents allows for effective solvation of the hydrophobic aromatic ring and alkyl side-chain through van der Waals forces. Diethyl ether, being an ether itself, is an excellent solvent for other ethers.[8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To empirically determine the solubility of 1-Bromo-2-(2-methylallyloxy)benzene, the shake-flask method is a reliable and widely accepted technique.[6] This protocol establishes an equilibrium between the dissolved and undissolved solute at a specific temperature.

Causality and Self-Validation

This protocol is designed as a self-validating system. The extended equilibration time ensures that the measured concentration represents the true thermodynamic solubility limit. Centrifugation followed by fine filtration guarantees that only the dissolved solute is quantified, preventing inflation of results from suspended microparticles. The use of a validated HPLC method with a calibration curve ensures the accuracy and precision of the final concentration measurement.[6]

Step-by-Step Methodology
  • Preparation of Solvent Vials :

    • Dispense a precise volume (e.g., 2.0 mL) of the selected analytical-grade solvent into several screw-cap glass vials. Prepare separate vials for each solvent to be tested (e.g., water, ethanol, hexane, toluene).

  • Addition of Solute :

    • Add an excess amount of 1-Bromo-2-(2-methylallyloxy)benzene to each vial. "Excess" means adding enough solid or liquid so that undissolved material is clearly visible after initial mixing. This ensures that a saturated solution can be formed.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours.[6] This extended time is critical to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let larger particles settle.

    • To remove undissolved solute, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This pellets the majority of the undissolved material.[6]

  • Sample Collection and Filtration :

    • Carefully draw the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial.[6] This step is crucial to remove any remaining microscopic particles, ensuring only the dissolved compound is analyzed.

  • Quantification by HPLC :

    • Prepare a series of standard solutions of 1-Bromo-2-(2-methylallyloxy)benzene of known concentrations in the test solvent.

    • Analyze the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered sample (the saturated solution) into the HPLC system under the same conditions.

    • Determine the concentration of the solute in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting :

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

dot

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_vial 1. Add known volume of solvent to vial add_solute 2. Add excess solute to create a slurry prep_vial->add_solute agitate 3. Agitate at constant T (24-72 hours) add_solute->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge filtrate 5. Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate hplc 6. Analyze by HPLC against calibration curve filtrate->hplc report 7. Report solubility (mg/mL or mol/L) hplc->report

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

1-Bromo-2-(2-methylallyloxy)benzene is a predominantly nonpolar, lipophilic molecule. Based on its structure, it is predicted to have very low solubility in aqueous media but high solubility in nonpolar organic solvents such as hexane and toluene. Its physical properties, including a high boiling point and a density greater than water, are consistent with a halogenated aromatic compound of its molecular weight. For definitive solubility data, the provided shake-flask experimental protocol offers a robust and reliable method for empirical determination, crucial for its practical application in research and development.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Solubility test for Organic Compounds. (2024).
  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Fiveable. (2025). Alkyl Aryl Ethers Definition.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Solubility of Organic Compounds. (2023).
  • Chemistry LibreTexts. (2023). Physical Properties of Ether.
  • Vedantu. (n.d.). Properties of Ether: Physical & Chemical Explained Simply.
  • Hoffman Fine Chemicals. (n.d.). CAS 514821-14-8 | 1-Bromo-2-(2-methylallyl)benzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-((p-tolyloxy)methyl)benzene.
  • Ethers. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4).
  • PubChem. (n.d.). 1-Bromo-2-(2-methylpropyl)benzene.
  • Benchchem. An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5).
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene.
  • EPA. (2025). 1-Bromo-2-[(pentyloxy)methyl]benzene Properties.
  • PubChem. (n.d.). (1-Bromo-2-methylpropan-2-yl)benzene.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications.
  • Pharmaffiliates. (n.d.). [(2-Bromoethyloxy)methyl]benzene.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(BROMOMETHYL)BENZENE | CAS 3433-80-5.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.
  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • BLDpharm. (n.d.). 1-Bromo-2-(2-bromoethyl)benzene.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
  • ResearchGate. (2025). Effect of bromine substituent on optical properties of aryl compounds.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-ethylbenzene.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • NIST. (n.d.). Benzene, 1-bromo-2-methyl-.

Sources

Protocols & Analytical Methods

Method

Optimized Protocol for the Intramolecular Heck Cyclization of 1-Bromo-2-(2-methylallyloxy)benzene

Abstract This application note details the protocol for the palladium-catalyzed intramolecular Mizoroki-Heck reaction of 1-Bromo-2-(2-methylallyloxy)benzene . This specific substrate presents a classic mechanistic bifurc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the palladium-catalyzed intramolecular Mizoroki-Heck reaction of 1-Bromo-2-(2-methylallyloxy)benzene . This specific substrate presents a classic mechanistic bifurcation: the kinetically favored 5-exo-trig cyclization leads to a "neopentyl-like" palladium intermediate that cannot undergo standard


-hydride elimination, while the thermodynamically accessible 6-endo-trig  pathway yields a stable chromene derivative.

This guide provides a robust Jeffery-type phase-transfer protocol optimized for the formation of 3-methyl-2H-chromene (via 6-endo cyclization). Additionally, it outlines a Reductive Heck modification to force the 5-exo pathway, yielding 3,3-dimethyl-2,3-dihydrobenzofuran , granting the researcher control over the heterocyclic core formation.

Reaction Design & Mechanistic Insights

The Regioselectivity Paradox

Unlike simple allyl aryl ethers which cyclize exclusively to benzofurans (5-exo), the 2-methylallyl (methallyl) analog faces a critical elimination blockade.

  • Pathway A (5-exo-trig): The aryl group attacks the internal carbon. The palladium ends up on the terminal methylene group.

    • Intermediate: A primary alkyl-palladium species attached to a quaternary carbon.

    • Constraint: There are no

      
      -hydrogens  available for elimination (the ring carbon is quaternary).
      
    • Outcome: This pathway is abortive under standard conditions unless a hydride source (formate) is present to trap the intermediate via reduction.

  • Pathway B (6-endo-trig): The aryl group attacks the terminal carbon. The palladium ends up on the internal tertiary carbon.

    • Intermediate: A tertiary alkyl-palladium species.

    • Constraint:

      
      -hydrogens are available on the adjacent methylene (C2) and the methyl group.
      
    • Outcome: Rapid

      
      -hydride elimination yields 3-methyl-2H-chromene  (thermodynamically preferred) or 3-methylenechroman .
      
Mechanistic Pathway Diagram

HeckMechanism Substrate 1-Bromo-2-(2-methylallyloxy)benzene OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Split Cyclization Mode OxAdd->Split Path5 5-exo-trig Split->Path5 Kinetic Path6 6-endo-trig Split->Path6 Thermodynamic Inter5 Neopentyl Pd-Alkyl (No β-H Elimination) Path5->Inter5 Reductive Reductive Trapping (HCOO-) Inter5->Reductive + Hydride Source Inter5->Path6 Reversible? Prod5 3,3-Dimethyl-2,3- dihydrobenzofuran Reductive->Prod5 Inter6 Tertiary Pd-Alkyl (β-H Available) Path6->Inter6 Elim β-Hydride Elimination Inter6->Elim Prod6 3-Methyl-2H-chromene Elim->Prod6

Figure 1: Mechanistic bifurcation in the Heck cyclization of methallyl aryl ethers. Standard conditions favor the blue path (Chromene); reductive conditions enable the green path (Dihydrobenzofuran).

Standard Operating Procedure (SOP)

Protocol A: Synthesis of 3-Methyl-2H-chromene (6-endo)

This protocol utilizes Jeffery conditions (ligand-free Pd, phase-transfer catalyst), which are robust for forming 6-membered rings where phosphine ligands might induce steric crowding.

2.1 Materials & Reagents
ComponentRoleEquiv.Notes
Substrate Reactant1.01-Bromo-2-(2-methylallyloxy)benzene
Pd(OAc)₂ Catalyst0.05Palladium(II) Acetate
TBAC Additive1.0Tetrabutylammonium chloride (Phase Transfer)
K₂CO₃ Base2.5Anhydrous, finely ground
DMF Solvent0.1 MN,N-Dimethylformamide (Anhydrous)
2.2 Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Charging: Add 1-Bromo-2-(2-methylallyloxy)benzene (1.0 equiv), TBAC (1.0 equiv), and K₂CO₃ (2.5 equiv) to the flask.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) last.

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.1 M (relative to substrate).

  • Degassing: Sparge the mixture with nitrogen for 5–10 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 90 °C for 12–24 hours . Monitor by TLC (usually Hexanes/EtOAc 9:1) or LC-MS.

    • Checkpoint: The starting material (aryl bromide) should disappear. A new spot (less polar) corresponding to the chromene will appear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether or ethyl acetate.

    • Wash with water (3x) to remove DMF and salts.

    • Wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes -> 5% EtOAc/Hexanes.

    • Expected Product:3-Methyl-2H-chromene (Pale yellow oil).

Protocol B: Synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran (Reductive 5-exo)

To force the 5-membered ring, we must trap the "stalled" neopentyl palladium intermediate with a hydride source before it can reverse to the 6-endo pathway or decompose.

2.3 Modifications
  • Hydride Source: Add Sodium Formate (HCOONa) (2.0 equiv).

  • Catalyst System: Use Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) to stabilize the intermediate.

  • Solvent: DMF or Acetonitrile.

  • Procedure: Follow steps 1-5 above, including HCOONa in the initial charge. Heat at 80 °C .

  • Mechanism: The formate reduces the C-Pd bond (via Pd-H formation and reductive elimination), yielding the gem-dimethyl benzofuran core.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing. Use fresh Pd(OAc)₂ (should be orange/brown, not black).
Isomerization Double bond migration3-Methyl-2H-chromene is sensitive to acid. Ensure the workup is neutral/basic. Use neutralized silica gel if necessary.
Product Mixture 5-exo vs 6-endo competitionTo favor Chromene: Use bulky bases or higher temps (100°C) to promote elimination. To favor Dihydrobenzofuran: Increase formate concentration and lower temp (60-70°C).
Pd Black Formation Catalyst decompositionAdd 10 mol% PPh₃ or use TBAC (stabilizes Pd nanoparticles).

Safety & Waste Disposal

  • Palladium: Heavy metal. Collect all aqueous washes and solid waste in designated heavy metal waste containers.

  • DMF: Teratogen and hepatotoxin. Handle in a fume hood. Double glove.

  • Exotherm: The reaction is generally stable, but scale-up (>5g) requires thermal safety assessment due to potential gas evolution (CO₂ from carbonate/formate).

References

  • General Mechanism & Regioselectivity

    • Link, J. T. The Intramolecular Heck Reaction.[2][3][4]Organic Reactions2002 , 60, 157.

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. On the efficiency of tetraalkylammonium salts in Heck type reactions.Tetrahedron1996, 52, 10113–10130.
  • Chromene Synthesis via 6-endo Cyclization

    • Larock, R. C.; Stinn, D. E. Synthesis of chromenes via palladium-catalyzed cyclization of vinylic ethers.Tetrahedron Letters1988, 29, 4687-4690.
  • Reductive Heck Strategies

    • Cacchi, S.; Arcadi, A. Palladium-catalyzed reductive Heck reactions.Journal of Organic Chemistry1983, 48, 4236.

Sources

Application

Palladium-Catalyzed Reductive Heck Cyclization: Synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran

Application Note: AN-PH-402 Executive Summary This application note details the protocol for the palladium-catalyzed intramolecular cyclization of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (Compound 1 ) to form 3,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-402

Executive Summary

This application note details the protocol for the palladium-catalyzed intramolecular cyclization of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (Compound 1 ) to form 3,3-dimethyl-2,3-dihydrobenzofuran (Compound 2 ).

Unlike standard Heck reactions that terminate via


-hydride elimination to yield alkenes, this substrate presents a "blocked" elimination pathway due to the formation of a quaternary carbon center upon 5-exo-trig cyclization. Consequently, this protocol utilizes Reductive Heck  conditions, employing a formate source to intercept the organopalladium intermediate.[1] This method is critical for medicinal chemists synthesizing dihydrobenzofuran scaffolds with quaternary stereocenters, a motif common in bioactive alkaloids and HCV inhibitors.

Mechanistic Principles & Design Strategy

The "Blocked" -Elimination Challenge

The cyclization of substrate 1 proceeds via a 5-exo-trig pathway, favored kinetically over the 6-endo path. However, the resulting neopentyl palladium intermediate (Inter-B in diagram below) lacks a syn-


-hydrogen.
  • Standard Heck: Fails or leads to complex isomerization/decomposition.

  • Reductive Heck (Selected Strategy): A hydride source (Formate) reduces the C-Pd bond, installing a methyl group and regenerating Pd(0).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical divergence from standard Heck chemistry.

HeckCycle PreCat Pd(OAc)2 + Ligand (Pre-Catalyst) Pd0 LnP(0) Active Species PreCat->Pd0 Reduction in situ OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (1) Coord Olefin Coordination OxAdd->Coord Insert 5-exo-trig Insertion (Carbopalladation) Coord->Insert Neopentyl Neopentyl Pd-Intermediate (Quaternary Center Formed) Insert->Neopentyl Regioselective Hydride Ligand Exchange (Formate/Hydride Capture) Neopentyl->Hydride + HCOONa (Hydride Source) No Beta-H Available! RedElim Reductive Elimination Hydride->RedElim RedElim->Pd0 - HBr (neutralized) Product PRODUCT: 3,3-dimethyl-2,3-dihydrobenzofuran RedElim->Product

Figure 1: Catalytic cycle of the Reductive Heck reaction. Note the critical transition at the "Neopentyl Pd-Intermediate" node where standard elimination is impossible.

Optimization & Critical Parameters

The following data summarizes the optimization of reaction conditions. The inclusion of a quaternary ammonium salt (Jeffery conditions) significantly stabilizes the catalytic turnover for this sterically demanding insertion.

Table 1: Effect of Reaction Parameters on Yield

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)Reductant (2 equiv)AdditiveSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃NoneNoneDMF<5 (Complex mix)
2Pd(OAc)₂PPh₃K₂CO₃HCOONaNoneDMF62
3Pd(OAc)₂PPh₃K₂CO₃HCOONaTBAI (1 eq) DMF94
4Pd₂(dba)₃dppeCs₂CO₃HCOONaTBAIMeCN78
5Pd(OAc)₂P(o-tol)₃Et₃NHCOOHNoneToluene45

Key Insights:

  • Reductant Necessity: Entry 1 vs. 2 confirms that without a hydride source (Sodium Formate), the reaction fails to produce the dihydrobenzofuran efficiently.

  • Jeffery Conditions: Entry 3 demonstrates the "Jeffery Effect." Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and stabilizes anionic palladium species, crucial for the sterically hindered 5-exo cyclization.

Detailed Experimental Protocol

Materials
  • Substrate: 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (1.0 equiv, 10 mmol)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Ligand: Triphenylphosphine [PPh₃] (0.10 equiv)

  • Base: Potassium Carbonate [K₂CO₃] (2.0 equiv, anhydrous)

  • Reductant: Sodium Formate [HCOONa] (2.0 equiv)

  • Additive: Tetrabutylammonium Iodide [TBAI] (1.0 equiv)

  • Solvent: N,N-Dimethylformamide [DMF] (0.2 M concentration)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon.

  • Reagent Addition (Solid):

    • Charge the flask with Pd(OAc)₂ (112 mg), PPh₃ (262 mg), K₂CO₃ (2.76 g), HCOONa (1.36 g), and TBAI (3.70 g).

    • Note: Adding TBAI is critical for solubilizing the carbonate and stabilizing the Pd-intermediate.

  • Substrate Introduction:

    • Dissolve the substrate 1 (2.27 g, 10 mmol) in anhydrous DMF (50 mL).

    • Degas the solvent via sparging with nitrogen for 15 minutes.

    • Transfer the solution to the reaction vessel via syringe under inert atmosphere.

  • Reaction:

    • Seal the vessel and heat to 80 °C in an oil bath.

    • Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Endpoint: Typically 4–8 hours. The starting material (

      
      ) will disappear, and a new spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether (100 mL) and water (100 mL).

    • Separate phases. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Wash combined organics with brine (3 x 50 mL) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes).

    • Product: Colorless oil.

Quality Control & Validation

To validate the formation of 3,3-dimethyl-2,3-dihydrobenzofuran , ensure the following spectral characteristics are met.

NMR Validation Points
  • Loss of Olefin: The characteristic vinyl protons of the methallyl group (singlets at ~4.9 and 5.1 ppm) must be absent.

  • Appearance of Gem-Dimethyl: Look for a strong singlet integrating to 6H at approximately 1.35 ppm .

  • Methylene Shift: The O-CH₂ protons (C2 position) will appear as a singlet at approximately 4.25 ppm .

Troubleshooting Guide
  • Problem: Formation of de-brominated starting material (Ph-O-Methallyl).

    • Cause: Premature reduction of the Ar-Pd-Br species before cyclization.

    • Solution: Increase reaction temperature to accelerate the cyclization step relative to the intermolecular reduction; ensure high concentration (0.2 M - 0.5 M).

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or oxidation.

    • Solution: Ensure rigorous degassing of DMF. Use fresh Pd(OAc)₂.

References

  • Intramolecular Heck Reaction Mechanism & Scope: Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • The "Jeffery Conditions" (Phase Transfer Catalysis in Heck): Jeffery, T. (1996).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. [Link]

  • Reductive Heck Cyclization Strategies: Burns, N. Z., et al. (2010). Enantioselective synthesis of 3,3-disubstituted oxindoles by palladium-catalyzed intramolecular reductive Heck reactions. Journal of the American Chemical Society.[2] [Link]

  • Synthesis of Dihydrobenzofurans via Pd-Catalysis: Larock, R. C., & Stinn, D. E. (1988). Synthesis of benzofurans and dihydrobenzofurans by palladium migration. Tetrahedron Letters. [Link]

Sources

Method

Application Note: Precision Synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran from Aryl Bromides

Part 1: Strategic Overview & Rationale Introduction The 3,3-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in neuropeptide receptor antagonists, anti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

Introduction

The 3,3-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in neuropeptide receptor antagonists, antioxidant pharmacophores, and HCV inhibitors. The incorporation of the gem-dimethyl group at the C3 position serves a dual purpose:

  • Thorpe-Ingold Effect: It pre-organizes the side chain for cyclization, enhancing ring formation rates.

  • Metabolic Blocking: It prevents oxidative metabolism (benzylic hydroxylation) at the otherwise reactive C3 position, significantly improving the pharmacokinetic profile of drug candidates.

Synthetic Strategy: The Disconnection

Traditional routes involving acid-catalyzed cyclization of methallyl phenols often suffer from regioselectivity issues and harsh conditions incompatible with sensitive functional groups.

This protocol details a convergent, Palladium-catalyzed intramolecular etherification strategy starting from aryl bromides . This route offers superior functional group tolerance and regiocontrol.[1][2] The synthesis is bifurcated into two phases:[3]

  • Precursor Assembly: Construction of the quaternary carbon center via dialkylation.

  • Ring Closure: Pd-catalyzed intramolecular C–O cross-coupling.

Retrosynthesis Target 3,3-dimethyl-2,3-dihydrobenzofuran (Target) Precursor 2-(2-bromophenyl)-2-methylpropan-1-ol (Key Intermediate) Target->Precursor Pd-Cat C-O Bond Formation (Intramolecular) Start Ethyl 2-bromophenylacetate (Starting Material) Precursor->Start 1. Dialkylation (MeI) 2. Reduction (LiAlH4)

Figure 1: Retrosynthetic analysis highlighting the strategic disconnection at the ether linkage.

Part 2: Experimental Protocols

Phase A: Precursor Synthesis (Quaternary Center Formation)

Objective: Synthesis of 2-(2-bromophenyl)-2-methylpropan-1-ol.

This step overcomes the steric hindrance of the ortho-bromo substituent to install the gem-dimethyl group.

Materials
  • Substrate: Ethyl 2-bromophenylacetate (CAS: 14062-25-0)

  • Reagents: Sodium Hydride (60% dispersion), Methyl Iodide, Lithium Aluminum Hydride (LiAlH4).

  • Solvent: Anhydrous THF.

Protocol
  • Dialkylation:

    • Charge a flame-dried flask with NaH (2.5 equiv) and anhydrous THF under Argon. Cool to 0°C.

    • Add Ethyl 2-bromophenylacetate (1.0 equiv) dropwise. Stir for 30 min.

    • Add Methyl Iodide (2.5 equiv) dropwise. The solution will evolve gas (

      
      ).
      
    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of mono-alkylated intermediate.

    • Quench: Carefully add sat.

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate.
    • Result: Ethyl 2-(2-bromophenyl)-2-methylpropanoate.

  • Reduction:

    • Dissolve the crude ester in anhydrous THF (0.2 M). Cool to 0°C.

    • Add LiAlH4 (1.2 equiv) portion-wise (Caution: Exothermic).

    • Stir at RT for 2 hours.

    • Workup (Fieser Method): Dilute with ether, then add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially, where
      
      
      is the weight of LiAlH4 in grams. Filter the white precipitate.
    • Concentrate filtrate to yield 2-(2-bromophenyl)-2-methylpropan-1-ol as a viscous oil.

Phase B: The Key Step – Pd-Catalyzed Cyclization

Objective: Intramolecular C–O bond formation to close the dihydrobenzofuran ring.

This protocol utilizes a bulky biaryl phosphine ligand to facilitate the difficult reductive elimination of the C–O bond.

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the Ar–Br bond.[4]

  • Ligand Exchange/Deprotonation: The alcohol coordinates to Pd, facilitated by the base (

    
    ).
    
  • Reductive Elimination: The critical step where the C–O bond forms. Bulky ligands like tBuXPhos or Me4tBuXPhos are essential here to destabilize the Pd(II) intermediate, driving the cycle forward.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Ligand Exchange & Deprotonation OxAdd->Coord + R-OH, + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Pd(II)-Alkoxide RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the intramolecular etherification. Reductive elimination is the turnover-limiting step.

Reagents & Conditions
ComponentSpecificationRole
Precursor 2-(2-bromophenyl)-2-methylpropan-1-olSubstrate
Catalyst Source

(2-5 mol%)
Pre-catalyst
Ligand tBuXPhos or Me4tBuXPhos (4-6 mol%)Promotes Reductive Elimination
Base

(2.0 equiv) or

(1.5 equiv)
Alcohol deprotonation
Solvent Toluene (Anhydrous, Degassed)Reaction Medium
Temperature 80°C - 100°CThermal activation
Detailed Protocol
  • Inert Setup:

    • Prepare a reaction vial equipped with a magnetic stir bar and a septum cap. Flame-dry under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate vial inside a glovebox (or under strict Ar flow), mix

      
       (5 mol%) and tBuXPhos  (6 mol%) in Toluene (1 mL). Stir at RT for 5 mins until the solution turns deep orange/red (formation of active Pd(0) species).
      
  • Reaction Assembly:

    • Add the Precursor Alcohol (1.0 equiv, e.g., 1.0 mmol) and Base (

      
      , 2.0 mmol) to the main reaction vial.
      
    • Add the pre-formed Catalyst/Ligand solution via syringe.

    • Add remaining Toluene to reach a concentration of 0.2 M.

  • Execution:

    • Seal the vial and heat to 90°C in a heating block.

    • Stir vigorously (800 rpm).

    • Monitoring: Check TLC at 2 hours. The starting material (more polar due to free -OH) should disappear, and a less polar spot (ether) should appear.

    • Typical Reaction Time: 4–12 hours.

  • Workup & Isolation:

    • Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc (95:5). The product is non-polar.

Part 3: Troubleshooting & Optimization (Expertise)

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure strict Argon atmosphere. Degas toluene by sparging with Ar for 15 mins.
Protodehalogenation

-Hydride elimination (rare here) or solvent H-abstraction.
Switch solvent to 1,4-Dioxane. Lower temperature to 80°C.
Starting Material Recovery Base insolubility or insufficient basicity.If using

, add 3Å molecular sieves. Switch to stronger base:

.
Ligand Selection Guide

The choice of ligand dictates the success of C–O bond formation.

  • tBuXPhos / Me4tBuXPhos: First Choice. Excellent for sterically demanding substrates and forming C–O bonds.

  • Tol-BINAP: Alternative. Good for intramolecular reactions but often requires higher catalyst loading.

  • DPPF: Legacy. Generally less effective for hindered tertiary centers but cheaper.

Safety & Scalability
  • Exotherm: The LiAlH4 reduction (Phase A) is highly exothermic. Add reagents slowly at 0°C.

  • Pd Scavenging: For pharmaceutical applications, residual Palladium must be removed. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) post-workup.

References

  • Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Intermolecular and Intramolecular C-O Bond Formation." Journal of the American Chemical Society, 2001 , 123, 10770–10771. Link

  • Kuethe, J. T.; et al. "Synthesis of Disubstituted 2,3-Dihydrobenzofurans." The Journal of Organic Chemistry, 2005 , 70, 2555–2567. Link

  • Gowrisankar, S.; et al. "Pd-Catalyzed Intramolecular C-O Bond Formation." Journal of the American Chemical Society, 2010 , 132, 11592. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

Sources

Application

Application Notes &amp; Protocols: A Guide to the Radical Cyclization of 1-Bromo-2-(2-methylallyloxy)benzene using Tributyltin Hydride

Abstract This document provides a comprehensive guide to the tin-mediated radical cyclization of 1-Bromo-2-(2-methylallyloxy)benzene to form 3,4-dihydro-3-methyl-2H-1-benzopyran. This reaction is a cornerstone of free-ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the tin-mediated radical cyclization of 1-Bromo-2-(2-methylallyloxy)benzene to form 3,4-dihydro-3-methyl-2H-1-benzopyran. This reaction is a cornerstone of free-radical chemistry, offering a powerful method for the construction of heterocyclic ring systems. This guide will delve into the underlying mechanism, provide a detailed experimental protocol with critical safety considerations, and offer expert insights into reaction optimization. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for synthesizing benzopyran scaffolds.

Introduction: The Power of Radical Cyclization

Free-radical reactions have emerged as indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] Among these, intramolecular cyclizations are particularly valuable for constructing complex cyclic and heterocyclic frameworks from acyclic precursors. The tributyltin hydride (Bu3SnH) mediated reaction is a classic and highly reliable method for generating carbon-centered radicals from organic halides.[2]

The transformation of 1-Bromo-2-(2-methylallyloxy)benzene into 3,4-dihydro-3-methyl-2H-1-benzopyran serves as an excellent case study. This reaction proceeds through an aryl radical intermediate, which undergoes a regioselective intramolecular cyclization to furnish the desired six-membered benzopyran ring system—a privileged scaffold found in numerous biologically active compounds.[3] Understanding the nuances of this process, from initiation to propagation and termination, is key to achieving high yields and purity.

Reaction Mechanism: A Step-by-Step Walk-through

The overall transformation is a radical chain reaction initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).[1] The process can be dissected into three distinct phases: initiation, propagation, and termination.

2.1. Initiation Phase The reaction is triggered by heating AIBN to approximately 80 °C, causing it to decompose into nitrogen gas and two highly reactive 2-cyanoprop-2-yl radicals.[1][4] These initiator radicals then abstract a hydrogen atom from tributyltin hydride (Bu3SnH) to generate the key chain-carrying species: the tributyltin radical (Bu3Sn•).

2.2. Propagation Phase The propagation phase is a self-sustaining cycle where the desired product is formed, and the tributyltin radical is regenerated.

  • Halogen Abstraction: The tributyltin radical (Bu3Sn•) abstracts the bromine atom from the starting material, 1-Bromo-2-(2-methylallyloxy)benzene. This homolytic cleavage of the carbon-bromine bond is energetically favorable and results in the formation of an aryl radical and stable tributyltin bromide (Bu3SnBr).[2][5]

  • Intramolecular Cyclization: The newly formed aryl radical rapidly adds to the intramolecular alkene of the 2-methylallyl group. This step is a highly regioselective 6-endo-trig cyclization, leading to the formation of a six-membered ring and a more stable tertiary alkyl radical.[6] This cyclization is generally faster than competing side reactions, such as direct hydrogen abstraction from Bu3SnH.[7]

  • Hydrogen Atom Transfer: The cyclized alkyl radical abstracts a hydrogen atom from a new molecule of Bu3SnH. This step yields the final product, 3,4-dihydro-3-methyl-2H-1-benzopyran, and regenerates the tributyltin radical (Bu3Sn•), which can then participate in another cycle.[5]

2.3. Termination Phase The chain reaction ceases when any two radical species combine, a process that occurs at a low frequency compared to the propagation steps.

Radical_Cyclization_Mechanism Figure 1: Mechanism of Bu3SnH-Mediated Radical Cyclization cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Bu3Sn_rad Bu3Sn• AIBN->Bu3Sn_rad Δ (heat) Bu3SnH_init Bu3SnH Bu3SnH_init->Bu3Sn_rad Initiator Radical Bu3Sn_rad_prop Bu3Sn• Bu3Sn_rad->Bu3Sn_rad_prop Enters Cycle StartMat 1-Bromo-2-(2-methylallyloxy)benzene ArylRad Aryl Radical Intermediate StartMat->ArylRad Bu3SnBr Bu3SnBr (Byproduct) CyclizedRad Cyclized Alkyl Radical ArylRad->CyclizedRad 2. 6-endo-trig Cyclization Bu3SnH_prop Bu3SnH CyclizedRad->Bu3SnH_prop 3. H-atom Transfer Product 3,4-dihydro-3-methyl-2H-1-benzopyran Bu3SnH_prop->Product Bu3SnH_prop->Bu3Sn_rad_prop Regeneration Bu3Sn_rad_prop->StartMat 1. Halogen Abstraction Bu3Sn_rad_prop->Bu3SnBr

Figure 1: Mechanism of Bu3SnH-Mediated Radical Cyclization

Experimental Protocol

3.1. Critical Safety Precautions

Tributyltin hydride and its byproducts are highly toxic, can be absorbed through the skin, and are harmful to the environment.[8][9][10] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves.[11] Standard latex gloves are not sufficient.

  • Handling: Bu3SnH is a flammable liquid. Keep it away from heat, sparks, and open flames.[9] All glassware should be properly grounded.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[11]

  • Waste Disposal: All tin-containing waste must be collected in a designated, sealed container and disposed of according to institutional and local environmental regulations. Do not pour down the drain.

3.2. Materials and Reagents

  • 1-Bromo-2-(2-methylallyloxy)benzene

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene (solvent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel/syringe pump, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.3. Step-by-Step Procedure

This protocol is based on standard conditions for similar radical cyclizations.[12][13]

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Degassing: To the flask, add 1-Bromo-2-(2-methylallyloxy)benzene (1.0 eq) and anhydrous benzene or toluene to achieve a dilute concentration (e.g., 0.02 M). Degas the solution thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through it. This step is crucial to remove dissolved oxygen, which can act as a radical scavenger.

  • Initiation: Begin heating the solution to reflux (approx. 80 °C for benzene).

  • Slow Addition of Reagents: In a separate flask, prepare a solution of Bu3SnH (1.1-1.5 eq) and a catalytic amount of AIBN (0.1-0.2 eq) in the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the refluxing mixture over several hours (e.g., 4-6 hours).

    • Scientist's Insight: Slow addition is critical. It maintains a low concentration of Bu3SnH in the reaction mixture, which favors the desired intramolecular cyclization of the aryl radical over its premature reduction to 2-(2-methylallyloxy)benzene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete after the addition is finished or shortly thereafter.

  • Work-up and Tin Removal:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • To remove the highly nonpolar Bu3SnBr and any unreacted Bu3SnH, dissolve the residue in acetonitrile and wash several times with hexane. The desired product is more soluble in the acetonitrile layer, while the tin byproducts preferentially partition into the hexane layer.

    • Alternatively, dissolve the crude residue in diethyl ether and stir vigorously with an aqueous solution of potassium fluoride (KF) overnight. This will precipitate the tin species as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.[12]

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3,4-dihydro-3-methyl-2H-1-benzopyran.

Data Summary: Typical Reaction Conditions

The following table summarizes typical parameters for Bu3SnH-mediated radical cyclizations of aryl halides. Researchers should optimize these conditions for the specific substrate.

ParameterRecommended Value/RangeRationale & Expert Notes
Substrate Concentration 0.01 - 0.05 MHigh dilution favors the intramolecular cyclization pathway over potential intermolecular side reactions.[14]
Solvent Benzene, TolueneInert, high-boiling point solvents suitable for reactions at ~80-110 °C. Must be anhydrous and deoxygenated.
Temperature 80 - 110 °CRequired for the thermal decomposition of the AIBN initiator.[4]
Bu3SnH (eq) 1.1 - 1.5A slight excess ensures complete conversion of the starting material.
AIBN (eq) 0.1 - 0.2A catalytic amount is sufficient to initiate and sustain the radical chain reaction.
Addition Time 4 - 8 hoursSlow addition is key to minimizing direct reduction of the aryl radical.
Typical Yield 60 - 90%Yields are substrate-dependent but are generally good to excellent for this class of reaction.

Concluding Remarks

The Bu3SnH-mediated radical cyclization of 1-Bromo-2-(2-methylallyloxy)benzene is a robust and reliable method for synthesizing the 3,4-dihydro-3-methyl-2H-1-benzopyran core. Success hinges on a firm understanding of the chain mechanism, adherence to strict safety protocols for handling toxic tin reagents, and careful control of reaction parameters—particularly concentration and the rate of reagent addition. While newer, less toxic radical methodologies exist, the tributyltin hydride system remains a foundational and highly effective technique in the synthetic chemist's toolkit for its predictability and broad applicability.

References

  • Vertex AI Search. (n.d.). Tributyltin hydride. Retrieved February 26, 2026.
  • Exposome-Explorer. (2005, October 10). Tributyltin Hydride MSDS. Retrieved February 26, 2026.
  • Gelest, Inc. (2015, February 19). TRI-n-BUTYLTIN HYDRIDE. Retrieved February 26, 2026.
  • ChemicalBook. (2026, January 17).
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Tributyltin hydride. Retrieved February 26, 2026.
  • ChemOrgChem. (2024, October 27). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved. YouTube. Retrieved February 26, 2026, from [Link].

  • University of California, Irvine. (n.d.). Radical Reactions (Part 1). Retrieved February 26, 2026.
  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved February 26, 2026, from [Link].

  • ChemOrgChem. (2024, October 13). Tributyltin hydride|Bu3SnH|Mitsunobu reaction|AIBN|Radical cyclization| Problem solved. YouTube. Retrieved February 26, 2026, from [Link].

  • Sibi, M. P., & Petrovic, G. (2008). In Search of Efficient 5-Endo-dig Cyclization of a Carbon-Centered Radical: 40 Years from a Prediction to Another Success for the Baldwin Rules. Journal of the American Chemical Society, 130(35), 11779–11787. [Link].

  • Bowman, W. R., et al. (2001). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2762.
  • Bowman, W. R., Mann, E., & Parr, J. (2000). Bu3SnH mediated oxidative radical cyclisations: synthesis of 6H-benzo[c]chromen-6-ones. Journal of the Chemical Society, Perkin Transactions 1, (17), 2991-2999. [Link].

  • Columbia University. (n.d.). Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. Columbia Academic Commons. Retrieved February 26, 2026, from [Link].

  • ResearchGate. (n.d.). Bu3SnH-mediated radical cyclisation onto azoles. Retrieved February 26, 2026, from [Link].

  • Google Patents. (n.d.). EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers.
  • Larock, R. C., & Reddy, T. R. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Organic letters, 8(21), 4871–4874. [Link].

  • Pharmacy 180. (n.d.). Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions. Organic Chemistry. Retrieved February 26, 2026, from [Link].

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Unusual Oxidation of a Dialkoxyalkyl Radical. Retrieved February 26, 2026.
  • Reynaud, C., et al. (2011). Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl- 3-butenyl)benzene under anionic or radical conditions. ARKIVOC, 2011(10), 33-43. [Link].

  • Marco-Contelles, J., et al. (1997). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry, 62(6), 1599–1605. [Link].

  • Kotali, A., & Harris, P. A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Current Organic Chemistry, 18(9), 1177-1196.
  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid. Retrieved February 26, 2026, from [Link].

  • Myers, A. G. (n.d.). 5-Membered Ring Synthesis by Radical Cyclization. Harvard University. Retrieved February 26, 2026.
  • Asian Journal of Chemistry. (2015, October 5). Radical Cyclization of 6-Bromo-hepta-1,5-dien-4-ol Derivatives: A Novel Route to Hydroxycyclohexene Fused Carbocycles. Retrieved February 26, 2026, from [Link].

  • Pitre, S. P., & McTiernan, C. D. (2016). Radicals in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2736–2812. [Link].

  • ResearchGate. (n.d.). Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under anionic or radical conditions. Retrieved February 26, 2026, from [Link].

Sources

Method

Application Note: Strategic Synthesis of 3-Methylbenzofuran Derivatives via Pd-Catalyzed Intramolecular Heck Cyclization

This Application Note is designed for researchers and drug development professionals seeking a robust, scalable, and mechanistically grounded protocol for synthesizing 3-methylbenzofuran scaffolds. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, scalable, and mechanistically grounded protocol for synthesizing 3-methylbenzofuran scaffolds.

Executive Summary

The 3-methylbenzofuran core is a privileged pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial natural products, and high-performance organic semiconductors. While 2-substituted benzofurans are easily accessible via Sonogashira coupling/cyclization, the 3-substituted variants present a regiochemical challenge.

This guide details the Intramolecular Heck Reaction (Mizoroki-Heck) of o-iodophenyl allyl ethers as the superior method for constructing the 3-methylbenzofuran skeleton. Unlike reductive methods that yield dihydrobenzofurans, this protocol focuses on the "Heck-Isomerization" sequence: a 5-exo-trig cyclization followed by thermodynamic equilibration to the aromatic system.

Key Advantages of This Protocol
  • Regiocontrol: Exclusively favors the 5-membered furan ring over the 6-membered chromene (via 5-exo-trig vs. 6-endo-trig).

  • Operational Simplicity: Utilizes "Jeffery Conditions" (Phase Transfer Catalysis) to enhance rates and lower thermal requirements.

  • Scalability: Avoids pyrophoric reagents common in alternative lithiation/alkylation routes.

Mechanistic Rationale & Pathway Design

To synthesize 3-methylbenzofuran, we utilize the Intramolecular Heck Cyclization of 1-iodo-2-(allyloxy)benzene. The transformation proceeds through two distinct phases:[1][2]

  • The Heck Phase: Palladium-catalyzed cyclization yields the 3-methylene-2,3-dihydrobenzofuran (exocyclic double bond).

  • The Isomerization Phase: Migration of the double bond into the ring to establish aromaticity, yielding 3-methylbenzofuran .

The Regioselectivity Logic (5-exo vs. 6-endo)

According to Baldwin’s rules, both 5-exo-trig and 6-endo-trig are favored. However, in Pd-catalyzed systems, the 5-exo-trig pathway is kinetically dominant due to the optimal bite angle of the organopalladium intermediate and the steric trajectory of the alkene insertion.

Pathway Visualization

HeckPathway Substrate 1-iodo-2-(allyloxy)benzene Pd_Complex Pd(II) Oxidative Addition Complex Substrate->Pd_Complex + Pd(0) Insertion 5-exo-trig Insertion (Carbopalladation) Pd_Complex->Insertion Regio-selection Elimination Beta-Hydride Elimination Insertion->Elimination - HPdLn Exo_Product 3-Methylene-2,3-dihydrobenzofuran (Kinetic Product) Elimination->Exo_Product Isomerization Acid/Metal Catalyzed Isomerization Exo_Product->Isomerization Final_Product 3-Methylbenzofuran (Thermodynamic Product) Isomerization->Final_Product

Figure 1: The sequential workflow from allyl ether precursor to aromatic 3-methylbenzofuran.

Experimental Protocols

Phase 1: Precursor Synthesis (O-Alkylation)

Before the Heck reaction, the aryl iodide must be alkylated with allyl bromide.

Reagents: 2-Iodophenol (or derivative), Allyl bromide, K₂CO₃, Acetone.

  • Dissolution: Dissolve 2-iodophenol (10 mmol) in acetone (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol, 1.5 eq). Stir for 15 min at RT to form the phenoxide.

  • Alkylation: Add allyl bromide (12 mmol, 1.2 eq) dropwise.

  • Reflux: Heat to reflux (56 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off solids. Concentrate filtrate. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.

  • Yield: Typically >90% as a colorless oil. Purity is critical; remove all traces of free phenol to prevent catalyst poisoning.

Phase 2: The Intramolecular Heck Cyclization

This protocol uses "Jeffery Conditions" (TBAI additive) to stabilize the Pd-nanoparticles and facilitate the phase transfer, often improving yields over standard phosphine-only conditions.

Reagents:

  • Substrate: 1-iodo-2-(allyloxy)benzene (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)[3]

  • Ligand: PPh₃ (10 mol%)

  • Base: Et₃N (2.5 eq) or K₂CO₃ (2.5 eq)

  • Additive: Tetrabutylammonium iodide (TBAI) (1.0 eq) - Critical for rate enhancement.

  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen (3x).

  • Catalyst Pre-mix: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol) to the vial. Add 2 mL DMF. Stir for 10 min at RT until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the allyl ether substrate (1.0 mmol) and TBAI (370 mg, 1.0 mmol).

  • Base Addition: Add Et₃N (350 µL, 2.5 mmol). Seal the vessel.

  • Reaction: Heat to 80 °C for 8–12 hours.

    • Note: Higher temperatures (100°C+) may promote premature isomerization or decomposition.

  • Monitoring: Check TLC. The starting material (high R_f) should disappear. The product (3-methylene-2,3-dihydrobenzofuran) will appear as a distinct spot.

  • Workup: Cool to RT. Dilute with Et₂O (20 mL). Wash with water (3 x 10 mL) to remove DMF and salts. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

    • Target:3-methylene-2,3-dihydrobenzofuran .

    • State: Usually a colorless oil.

Phase 3: Aromatization (Isomerization)

The Heck product is an exocyclic alkene. To obtain the target 3-methylbenzofuran, the double bond must migrate.

Method A: Acid Catalysis (Cost-Effective)

  • Dissolve the Heck product in Ethanol.

  • Add catalytic p-Toluenesulfonic acid (pTSA) (10 mol%) or concentrated HCl (few drops).

  • Reflux for 1–2 hours.

  • Neutralize with NaHCO₃, extract, and concentrate.

Method B: Ruthenium Catalysis (High Precision) Use if the substrate contains acid-sensitive groups (e.g., acetals).

  • Treat the Heck product with RuCl₂(PPh₃)₃ (1 mol%) in Toluene at 100 °C for 2 hours.

  • This achieves quantitative isomerization to the thermodynamically stable aromatic benzofuran.

Reaction Optimization & Troubleshooting

The following data summarizes the optimization of the Heck phase for 3-methyl precursors.

Table 1: Optimization of Heck Cyclization Conditions

EntryCatalystLigandBaseAdditiveSolventTemp (°C)Yield (Exo-Methylene)*
1Pd(OAc)₂PPh₃Et₃NNoneMeCN8045%
2Pd(OAc)₂PPh₃Et₃NNoneDMF10062%
3Pd(OAc)₂PPh₃K₂CO₃TBAI DMF8088%
4Pd(dba)₂dppfK₂CO₃TBAIDMF8075%
5Pd/CNoneEt₃NNoneDMF12030% (Heterogeneous)

*Yield refers to isolated 3-methylene-2,3-dihydrobenzofuran before isomerization.

Troubleshooting Guide
  • Problem: Palladium Black Formation

    • Cause: Instability of the Pd(0) species, often due to insufficient ligand or oxygen leaks.

    • Solution: Increase PPh₃ loading to 4:1 (Ligand:Pd) or ensure rigorous degassing of DMF. TBAI also helps stabilize Pd clusters.

  • Problem: Formation of 2-Methylbenzofuran

    • Cause: Double bond migration before cyclization or a competing mechanism.

    • Solution: Lower the temperature to 60–70 °C. Ensure the starting material is the allyl ether, not the propenyl ether (which forms if the allyl ether isomerizes prior to Heck).

  • Problem: Low Conversion

    • Cause: Poisoning by iodide accumulation.

    • Solution: Add Ag₂CO₃ (stoichiometric) to scavenge iodide (creates the cationic Pd pathway), though this increases cost.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting derivatives with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

  • Oxidative Addition: Rate-limiting for aryl bromides/chlorides, but fast for aryl iodides. EDGs on the ring (e.g., -OMe) slow this step slightly.

  • Migratory Insertion (Carbopalladation): The 5-exo cyclization is faster than 6-endo.

  • 
    -Hydride Elimination:  The Pd species ends up on the exocyclic carbon. It must find a 
    
    
    
    -hydrogen. The only available
    
    
    -H is on the ring-fusion carbon, leading to the exocyclic double bond.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I Coord Olefin Coordination OxAdd->Coord Insert 5-exo Insertion (Alkyl-Pd Species) Coord->Insert Elim Beta-H Elimination (-HPdL2I) Insert->Elim Elim->Pd0 + Base - HI Center Heck Cycle

Figure 2: The Pd(0)/Pd(II) catalytic cycle driving the formation of the dihydrobenzofuran core.

References

  • Review of Intramolecular Heck Reactions: Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Jeffery Conditions (Phase Transfer Catalysis): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. [Link]

  • Synthesis of Benzofurans via Heck: Larock, R. C., & Stinn, D. E. (1988). Synthesis of benzofurans via palladium-catalyzed cyclization of o-iodophenyl allyl ethers. Tetrahedron Letters, 29(37), 4687-4690. [Link]

  • Isomerization Mechanisms: Dubnikova, F., & Lifshitz, A. (2002). Isomerization of dihydrobenzofuran and isodihydrobenzofuran. Journal of Physical Chemistry A. [Link][2]

  • General Benzofuran Synthesis Guide: Organic Chemistry Portal. Benzofuran Synthesis. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing beta-hydride elimination in Heck cyclization of methallyl ethers

Topic: Preventing & Controlling Beta-Hydride Elimination Executive Summary: The Methallyl Paradox In Heck cyclization, methallyl ethers present a unique mechanistic bifurcation that often confuses researchers. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Controlling Beta-Hydride Elimination

Executive Summary: The Methallyl Paradox

In Heck cyclization, methallyl ethers present a unique mechanistic bifurcation that often confuses researchers. Unlike simple allyl systems, the presence of the


-methyl group creates a "fork in the road" dependent on regioselectivity:
  • 5-Exo Cyclization: Generates a Neopentyl Palladium intermediate. This species cannot undergo standard

    
    -hydride elimination because there are no syn-coplanar 
    
    
    
    -hydrogens available on the quaternary center. The catalyst becomes "stuck," leading to decomposition (Pd black) unless a trapping agent (reductive conditions) is used.
  • 6-Endo Cyclization: Generates a Tertiary Palladium intermediate. This species rapidly undergoes

    
    -hydride elimination, often leading to a mixture of endo and exo alkene isomers.
    
  • Pre-Cyclization Elimination: The catalyst coordinates and eliminates from the chain before cyclizing, leading to conjugated diene byproducts (isomerization).

This guide addresses how to prevent unwanted elimination (isomerization) and manage the lack of elimination (in 5-exo modes) to ensure turnover.

Module 1: Diagnostic & Troubleshooting Guides
Scenario A: "My reaction yields only isomers of the starting material (dienes)."

Diagnosis: Premature


-hydride elimination.
The palladium oxidatively adds to the aryl halide, coordinates to the alkene, but instead of inserting (cyclizing), it triggers a 

-hydride elimination on the chain.[1] This is faster than the difficult cyclization step.

Protocol: The Cationic Switch To prevent this, you must accelerate the cyclization rate over the elimination rate. This is achieved by creating a cationic Palladium species, which is much more electrophilic and coordinates the alkene more strongly.

  • Step 1: Switch to "Jeffery Conditions" or add Silver Salts.

  • Step 2: Add Ag₂CO₃ or Tl₂CO₃ (1.1 - 2.0 equiv). The Ag/Tl abstracts the halide (X) from the Ar-Pd-X species, creating

    
    .
    
  • Step 3: Use bidentate ligands (e.g., dppe, dppp) to enforce cis-coordination, which favors insertion.

Scenario B: "The reaction stalls, and I see heavy Palladium black precipitation."

Diagnosis: The "Neopentyl Trap" (5-Exo Stagnation). You successfully cyclized via the 5-exo mode, forming a quaternary center. The resulting alkyl-Pd species is on a primary carbon (


) adjacent to a quaternary carbon. It has no 

-hydrogens
to eliminate. The catalyst cannot turn over and eventually decomposes.

Protocol: The Reductive Rescue Since you cannot eliminate, you must intercept the intermediate with a hydride source (Reductive Heck) or a nucleophile.

  • Option 1 (Reductive Cyclization): Add a hydride donor.

    • Reagent: Sodium Formate (HCOONa) or Ammonium Formate (HCOONH₄).

    • Mechanism: Formate displaces the ligand/halide, decarboxylates to form Pd-H, followed by reductive elimination to yield the cyclized product (with a methyl group) and regenerate Pd(0).

  • Option 2 (Cascade Capture): If you do not want the reduced product, you must design a cascade (e.g., CO insertion/carbonylation) to trap the alkyl-Pd.

Scenario C: "I am getting a mixture of double bond isomers (Endo/Exo)."

Diagnosis: Uncontrolled Post-Cyclization Elimination (6-Endo). In 6-endo cyclization, the Pd rests on a tertiary carbon. It can eliminate a hydrogen from the newly formed ring (endo-alkene) or the methyl group (exo-alkene).

Protocol: Thermodynamic Control

  • To favor the Exo-methylene: This is often the kinetic product but can isomerize. Use shorter reaction times and bulky phosphines to prevent re-insertion.

  • To prevent elimination entirely: This is difficult in 6-endo modes without a specific trap (like anion capture).

Module 2: Mechanistic Visualization

The following diagram illustrates the critical decision points where


-hydride elimination must be either prevented (Path A) or substituted (Path B).

HeckMethallyl Start Substrate (Aryl Halide + Methallyl Ether) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Coord Alkene Coordination OxAdd->Coord PreElim Premature β-H Elim (FAILURE) Coord->PreElim Slow Insertion Neutral Pathway Cyclization Carbopalladation (Insertion) Coord->Cyclization Fast Insertion Cationic Pathway (Ag+) Isomer Diene Byproduct PreElim->Isomer FiveExo 5-Exo Path (Neopentyl Pd) Cyclization->FiveExo Kinetic SixEndo 6-Endo Path (Tertiary Pd) Cyclization->SixEndo Thermodynamic Stuck No β-H Available (Catalyst Death) FiveExo->Stuck Standard Conditions Reductive Hydride Capture (HCOONa) FiveExo->Reductive Add Formate Elimination Rapid β-H Elim SixEndo->Elimination ProductRed Reductive Product (Methyl Group) Reductive->ProductRed ProductAlkene Alkene Product (Exo/Endo Mix) Elimination->ProductAlkene

Caption: Pathway analysis showing the necessity of Cationic pathways to avoid premature elimination and Reductive pathways to rescue the 5-exo Neopentyl intermediate.

Module 3: Experimental Protocols
Protocol 1: Cationic Pathway (Preventing Pre-Cyclization Elimination)

Use this when starting material is being consumed but converting to isomers.

ComponentStandard ConditionCationic Condition (Recommended)Function
Catalyst Pd(OAc)₂ (5-10 mol%)Pd(OAc)₂ (5-10 mol%)Pre-catalyst
Ligand PPh₃ (Monodentate)dppp or dppe (1.1 equiv to Pd)Bidentate ligands suppress

-elimination via bite angle.
Additive NoneAg₂CO₃ or Tl₂CO₃ (2.0 equiv)Halide scavenger. Creates electrophilic

.[1]
Solvent DMF/MeCNMeCN or THF MeCN stabilizes cationic species.
Temp 80-100°C60-80°C Lower temp favors insertion over elimination.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Ligand (0.06 equiv), and Ag₂CO₃ (2.0 equiv).

  • Add dry MeCN (0.1 M concentration).

  • Stir at room temperature for 10 mins (complexation).

  • Heat to 60°C and monitor by TLC/LCMS.

  • Critical Check: If silver salts turn dark/black immediately, this is normal (AgX formation).

Protocol 2: Reductive Cyclization (Rescuing the 5-Exo Intermediate)

Use this when targeting the cyclized product with a methyl group (no double bond).

ComponentSpecificationNotes
Hydride Source Sodium Formate (HCOONa) Use 2.0 - 3.0 equivalents.
Base Na₂CO₃ or K₂CO₃Often used in conjunction with formate.
Phase Transfer TBAB (Tetrabutylammonium bromide)Essential for solid-liquid transfer (Jeffery conditions).
Solvent DMF or DMSOHigh polarity required.

Step-by-Step:

  • Dissolve substrate in DMF.

  • Add Pd(OAc)₂ (5%), PPh₃ (10%), TBAB (1.0 equiv), and HCOONa (3.0 equiv).

  • Degas thoroughly (Oxygen promotes oxidative decomposition of hydrides).

  • Heat to 80°C.

  • Mechanism: The 5-exo cyclization occurs

    
     Neopentyl Pd forms 
    
    
    
    Formate displaces X
    
    
    Pd-H forms
    
    
    Reductive elimination releases product.
Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the 5-exo cyclization of methallyl ether NOT produce an alkene? A: In a standard Heck reaction, the product is an alkene formed by removing a hydrogen from the


-carbon. In a 5-exo cyclization of a methallyl group, the palladium ends up on the terminal primary carbon (

). The adjacent carbon (the new quaternary center) has no hydrogens. Without a

-hydrogen, elimination is geometrically impossible.

Q2: Can I use heterogeneous Pd/C to prevent elimination? A: Generally, no. While Pd/C is good for hydrogenation, Heck cyclizations usually require homogeneous catalysts to control the delicate insertion/elimination balance. However, "ligand-free" conditions using Pd(OAc)₂ and TBAB (Jeffery conditions) often mimic nanoparticles and are excellent for the reductive pathway.

Q3: Is the "Cationic Pathway" dangerous due to Silver/Thallium? A: Thallium is highly toxic and should be avoided if possible. Silver Carbonate (Ag₂CO₃) or Silver Phosphate (Ag₃PO₄) are standard, safer alternatives. They function by precipitating Ag-Halide, leaving the Pd center with a non-coordinating counterion, which dramatically accelerates the alkene insertion step, beating the "premature elimination" clock.

References
  • Overman, L. E. (1994).[2] "Application of the Cationic Palladium Pathway to the Synthesis of Morphine Alkaloids." Pure and Applied Chemistry.

    • Core Reference for using Ag/Tl salts to suppress side reactions and favor cycliz
  • Rawal, V. H., & Michoud, C. (1991). "Singular Strategy for the Synthesis of Strychnos Alkaloids: Intramolecular Heck Cyclization." Journal of Organic Chemistry.

    • Demonstrates the limitations of standard conditions and the necessity of specific protocols for complex ether linkages.
  • Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research.

    • Authoritative review on ligand effects (bidentate vs monodentate)
  • Grigg, R., et al. (1991). "Palladium Catalyzed Ter- and Tetra-molecular Queuing Processes." Tetrahedron Letters.

    • Foundational work on cascade reactions and trapping alkyl-palladium species (preventing elimin
  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters.

    • Source for "Jeffery Conditions" using phase transfer agents to enhance reductive cycliz

Sources

Optimization

Technical Support Center: Pd-Catalyzed Cyclization of 1-Bromo-2-(2-methylallyloxy)benzene

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Catalyst Loading & Troubleshooting Kinetics Diagnostic Framework: The "Neopentyl" Bottleneck Welcome to the advanced optim...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Catalyst Loading & Troubleshooting Kinetics

Diagnostic Framework: The "Neopentyl" Bottleneck

Welcome to the advanced optimization guide. You are likely attempting to cyclize 1-Bromo-2-(2-methylallyloxy)benzene to form 3-methylene-2,3-dihydrobenzofuran (or its isomerized benzofuran derivatives).

If you are struggling to lower your Palladium (Pd) loading below 2-5 mol%, the issue is rarely the oxidative addition. The bottleneck lies in the post-cyclization intermediate .

The Mechanistic Reality

Upon 5-exo-trig cyclization, the palladium center ends up on a primary carbon bonded to a quaternary center (a "neopentyl" position).

  • No adjacent

    
    -hydrogens  exist on the ring carbon.
    
  • The only available

    
    -hydrogens are on the pendant methyl group .
    
  • Elimination requires rotation and C-H activation of this methyl group to form the exo-methylene product.

Why this kills your catalyst: This "wait time" for the correct conformation allows Pd(II) to aggregate into inactive Pd black, forcing you to use high loadings to compensate for catalyst death. To optimize loading, we must stabilize this intermediate or accelerate elimination.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical decision point where catalyst death competes with product formation.

HeckCycle Start Substrate: 1-Bromo-2-(2-methylallyloxy)benzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Cycle Start Coord Alkene Coordination OxAdd->Coord Insert 5-exo-trig Insertion (Cyclization) Coord->Insert Neopentyl CRITICAL INTERMEDIATE Neopentyl Pd(II) Species Insert->Neopentyl Elimination Beta-Hydride Elimination (From Methyl Group) Neopentyl->Elimination Path A: Successful Turnover (Requires bulky ligand/high T) PdBlack FAILURE MODE: Pd Black Aggregation Neopentyl->PdBlack Path B: Catalyst Death (Slow elimination) Elimination->Pd0 Regeneration (+ Base-HBr) Product Product: 3-Methylene-2,3-dihydrobenzofuran Elimination->Product

Figure 1: Catalytic cycle highlighting the stability risk at the neopentyl palladium intermediate.

Protocol Optimization: Breaking the 1 mol% Barrier

To move from standard loading (5 mol%) to high-efficiency loading (<0.5 mol%), you must switch from "Standard" conditions to "Stabilized" conditions.

Comparative Protocols
ParameterStandard (Low Efficiency) Optimized (High Turnover) Mechanism of Improvement
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (0.05 - 0.5 mol%)--
Ligand PPh₃ (Triphenylphosphine)P(o-tol)₃ or P(t-Bu)₃ Bulky ligands force reductive elimination and prevent bridging/aggregation.
Additive Nonen-Bu₄NCl (TBAB) (1.0 equiv)"Jeffery Conditions." Stabilizes Pd nanoparticles, preventing "death" during the slow elimination step.
Base Et₃NK₂CO₃ or NaOAc Inorganic bases in phase-transfer conditions reduce Pd coordination inhibition by halides.
Solvent CH₃CN or THFDMF or DMAc High polarity stabilizes the charged Pd intermediates.
Temp Reflux (60-80°C)80-100°C Higher energy required to overcome the rotational barrier of the methyl group for elimination.
The "Jeffery" Optimization Protocol (Recommended)

Use this for robust scale-up with loadings < 1 mol%.

  • Preparation: In a reaction vial, combine 1-Bromo-2-(2-methylallyloxy)benzene (1.0 equiv), K₂CO₃ (2.5 equiv), and TBAB (tetrabutylammonium bromide, 1.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%). Note: Ligand is optional here due to the stabilizing effect of TBAB, but adding P(o-tol)₃ (1-2 mol%) often boosts TON further.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Degas briefly (N₂ sparge) and heat to 90°C .

  • Monitoring: Check HPLC/GC at 2 hours. If conversion >90%, you can attempt 0.1 mol% in the next run.

Troubleshooting Matrix (FAQs)

Q1: The reaction stalls at 60% conversion, and I see black precipitate. Adding more catalyst doesn't help. Why?

  • Diagnosis: You are experiencing "Catalyst Poisoning" or "Ostwald Ripening" of Pd nanoparticles. The "neopentyl" intermediate is too long-lived, allowing Pd to dissociate and aggregate into inactive Pd black.

  • Solution:

    • Add TBAB: The ammonium salt stabilizes the Pd colloids, keeping them active (Jeffery, 1984).

    • Switch Ligand: Use P(o-tol)₃ . The steric bulk accelerates the difficult elimination step, reducing the lifetime of the vulnerable intermediate.

Q2: I am getting a mixture of the exo-methylene product and 3-methylbenzofuran. How do I control this?

  • Cause: 3-methylbenzofuran is the thermodynamic product resulting from double-bond isomerization of the initial exo-methylene product. This is driven by high temperatures and prolonged reaction times.

  • Control:

    • To keep Exo-methylene: Stop the reaction immediately upon consumption of starting material. Lower temperature to 80°C.

    • To get Benzofuran: Push the reaction longer (24h+) or add a trace of acid (p-TsOH) during workup to force isomerization.

Q3: Can I use aryl chlorides instead of bromides to save money?

  • Analysis: Aryl chlorides are significantly harder to oxidatively add.

  • Adjustment: You must switch to electron-rich, bulky phosphines like P(t-Bu)₃ or SPhos , or use N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI). Simple PPh₃ will not work efficiently with the chloride at low loadings.

Q4: My product yield is low due to dehalogenation (reduction) of the starting material.

  • Cause: This is the "Reductive Heck" side reaction. It happens when the Pd intermediate captures a hydride (from solvent or impurities) instead of undergoing the difficult beta-hydride elimination from the methyl group.

  • Solution:

    • Ensure solvents (DMF) are anhydrous and high purity (impurities in DMF can act as hydride sources).

    • Switch base from Et₃N (which can donate hydrides via

      
      -H elimination from the ethyl group) to K₂CO₃  (inorganic, non-reducing).
      

References

  • Jeffery, T. (1984). "High-efficiency palladium-catalyzed cross-coupling reactions of vinylic halides with alkenes." Tetrahedron Letters, 26(22), 2667-2670.

    • Core authority for using Phase Transfer C
  • Larock, R. C., & Stinn, D. E. (1989). "Synthesis of benzofurans via palladium-promoted cyclization of o-allylic aryl halides." Tetrahedron Letters, 29(37), 4687-4690.

    • Establishes the specific cyclization p
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Authority on using bulky phosphines (P(t-Bu)3)

Disclaimer: These protocols involve handling transition metals and organic halides at elevated temperatures.[1] Ensure all safety protocols (fume hood, PPE) are followed.

Sources

Troubleshooting

Improving regioselectivity in 5-exo vs 6-endo cyclization of aryl bromides

Welcome to the Technical Support Center dedicated to providing in-depth guidance on controlling the regioselectivity of 5-exo versus 6-endo cyclizations of aryl bromides. This resource is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on controlling the regioselectivity of 5-exo versus 6-endo cyclizations of aryl bromides. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of intramolecular cyclization reactions, particularly those employing palladium-catalyzed methodologies like the Heck reaction. Here, you will find field-proven insights, detailed troubleshooting guides, and answers to frequently encountered challenges to help you achieve your desired cyclic products with high selectivity and yield.

Understanding the 5-exo vs. 6-endo Challenge

The intramolecular cyclization of aryl halides is a powerful tool for the synthesis of carbo- and heterocyclic scaffolds, which are core structures in numerous pharmaceuticals and natural products. A critical challenge in these reactions is controlling the regioselectivity of the ring closure to favor the formation of either a five-membered ring with an exocyclic double bond (5-exo) or a six-membered ring with an endocyclic double bond (6-endo).

According to Baldwin's rules, for cyclizations involving an sp²-hybridized carbon (a "trig" center), both 5-exo-trig and 6-endo-trig pathways are geometrically favored.[1] However, in practice, the 5-exo pathway is often kinetically preferred due to the lower activation energy associated with forming the smaller ring.[2] Despite this, achieving the thermodynamically more stable 6-endo product is often a synthetic goal. This guide will provide you with the knowledge and practical steps to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when optimizing for 5-exo or 6-endo selectivity.

Q1: My reaction is exclusively giving the 5-exo product, but I need the 6-endo isomer. What is the first thing I should try?

A1: The first and often most impactful change is to modify your ligand system. For palladium-catalyzed reactions, switching from a monodentate phosphine ligand (e.g., PPh₃) to a bidentate phosphine ligand with a large bite angle can favor the 6-endo pathway.[3][4] Ligands like Xantphos or DPEphos are excellent starting points. These ligands can induce steric strain that disfavors the transition state leading to the 5-exo product.

Q2: I'm observing a mixture of 5-exo and 6-endo products. How can I improve the selectivity for one over the other?

A2: Fine-tuning the reaction conditions is key. To favor the 5-exo product , you can often use lower reaction temperatures and monodentate phosphine ligands. To enhance the formation of the 6-endo product , increasing the reaction temperature can sometimes favor the thermodynamically more stable isomer. Additionally, as mentioned above, employing bulky, bidentate phosphine ligands is a primary strategy for promoting 6-endo cyclization.[3]

Q3: What role does the base play in determining the regioselectivity?

A3: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. While its direct influence on the 5-exo versus 6-endo selectivity is not as pronounced as the ligand, the choice of base can impact the overall reaction efficiency and potentially influence the catalyst's behavior.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[6] For sensitive substrates, milder organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) may be necessary. It is always advisable to screen a few bases to find the optimal conditions for your specific substrate.

Q4: Can additives be used to switch the regioselectivity?

A4: Yes, additives can have a profound effect. For instance, in some systems, the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can promote a cationic pathway in the Heck reaction, which can alter the regioselectivity.[7][8] Conversely, halide salts can be used to push reactions of aryl triflates towards a neutral pathway.[7] The effect of additives is highly substrate-dependent, and empirical screening is often necessary.

Q5: My reaction is not working at all (no conversion). What are the likely causes?

A5: Lack of conversion is a common issue. The primary suspects are an inactive catalyst, incorrect reaction conditions, or substrate decomposition. Ensure your palladium precatalyst is properly activated to the active Pd(0) species; for Pd(II) precatalysts like Pd(OAc)₂, this reduction happens in situ.[8][9] Confirm that your reaction is run under strictly anaerobic conditions, as oxygen can deactivate the catalyst. Also, verify the purity of your starting materials and solvents. If the issue persists, a systematic troubleshooting approach, as detailed in the guide below, is recommended.

Troubleshooting Guide

When faced with challenges in your cyclization reaction, a systematic approach to troubleshooting is essential. This guide is structured to help you diagnose and solve common problems.

Problem 1: Poor or No Conversion to Product

This is one of the most frequent issues. The following workflow can help you identify the root cause.

G cluster_0 Troubleshooting Low Conversion start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Integrity start->substrate solution_catalyst Solution: - Use fresh catalyst - Pre-activate Pd(II) source - Ensure inert atmosphere catalyst->solution_catalyst solution_conditions Solution: - Increase temperature incrementally - Screen different solvents/bases - Check reactant concentrations conditions->solution_conditions solution_substrate Solution: - Confirm starting material purity - Check for potential decomposition pathways substrate->solution_substrate

Caption: Troubleshooting workflow for low or no conversion.

  • Causality behind the choices:

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If the Pd(0) species is not generated or is deactivated, the catalytic cycle will not proceed.[9] Oxygen is a common culprit for deactivation. Using a glovebox or robust Schlenk techniques is crucial.

    • Suboptimal Conditions: The temperature, solvent, and base all play critical roles. A temperature that is too low may not overcome the activation energy, while a temperature that is too high can lead to catalyst decomposition or side reactions.[5] The solvent must be appropriate for the solubility of all components and stable at the reaction temperature.

    • Substrate Issues: Impurities in the starting material can poison the catalyst. The aryl bromide itself might be unstable under the reaction conditions.

Problem 2: Poor Regioselectivity (Mixture of 5-exo and 6-endo Products)

Achieving high regioselectivity often requires a multi-parameter optimization.

G cluster_1 Improving Regioselectivity cluster_ligand Ligand Effects cluster_temp Temperature Effects cluster_additives Additive Effects start Poor Regioselectivity ligand Modify Ligand System start->ligand temp Adjust Temperature start->temp additives Screen Additives start->additives fav_5_exo Favor 5-exo: - Monodentate phosphines (e.g., PPh₃, P(o-tol)₃) ligand->fav_5_exo fav_6_endo Favor 6-endo: - Bidentate phosphines with large bite angles (e.g., Xantphos, DPEphos) ligand->fav_6_endo low_temp Lower Temp: - May favor kinetically controlled 5-exo product temp->low_temp high_temp Higher Temp: - May favor thermodynamically controlled 6-endo product temp->high_temp ag_salts Silver Salts (e.g., Ag₂CO₃): - Promote cationic pathway, can alter selectivity additives->ag_salts

Caption: Key factors for optimizing regioselectivity.

  • Causality behind the choices:

    • Ligand Bite Angle: The "bite angle" of a bidentate phosphine ligand refers to the P-Pd-P angle.[10] Ligands with larger bite angles, such as Xantphos (approx. 108°), can create a more sterically demanding environment around the palladium center. This steric hindrance can disfavor the more compact transition state of the 5-exo cyclization, thereby promoting the 6-endo pathway.[11][12] In contrast, monodentate ligands or bidentate ligands with smaller bite angles, like dppe (approx. 86°), often favor the 5-exo product.

    • Temperature: The 5-exo cyclization is generally under kinetic control, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. The 6-endo product is often the thermodynamically more stable isomer. By increasing the reaction temperature, you can provide enough energy to overcome the higher activation barrier of the 6-endo pathway and potentially favor the formation of the more stable product.[5]

    • Cationic vs. Neutral Pathway: In the Heck reaction, the nature of the palladium intermediate can be influenced by the choice of precursor and additives.[4][8] Aryl halides typically proceed through a neutral pathway. The use of silver salts can abstract the halide from the palladium complex, generating a cationic intermediate. This change in the electronic nature of the catalyst can significantly alter the regioselectivity of the migratory insertion step.[7][8]

Data Presentation: Ligand Effects on Regioselectivity

The choice of phosphine ligand is arguably the most critical factor in controlling the 5-exo versus 6-endo selectivity. The following table provides a general guide to the effect of common phosphine ligands.

LigandTypeTypical Bite Angle (°)Predominant Cyclization Pathway
PPh₃MonodentateN/A5-exo
P(o-tol)₃MonodentateN/A5-exo
dppeBidentate~86°5-exo
dpppBidentate~91°Mixture, often 5-exo favored
dppfBidentate~99°Can favor 6-endo in some cases
BINAPBidentate~93°Often used for asymmetric induction, selectivity varies
XantphosBidentate~108°Strongly favors 6-endo
DPEphosBidentate~101°Can favor 6-endo

Note: The exact regioselectivity is highly substrate-dependent. This table should be used as a starting point for optimization.

Experimental Protocols

The following are generalized, step-by-step protocols for palladium-catalyzed intramolecular cyclizations. Always perform a thorough literature search for procedures related to your specific substrate class.

Protocol 1: General Procedure for Favoring 5-exo Cyclization

This protocol employs a common monodentate ligand system that typically favors the kinetically controlled 5-exo product.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and inorganic salts.[13]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Favoring 6-endo Cyclization

This protocol utilizes a bidentate ligand with a large bite angle to promote the formation of the 6-endo product.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and Xantphos (0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Overview

A simplified mechanistic cycle for the intramolecular Heck reaction is depicted below. The regioselectivity is determined at the migratory insertion step.

G cluster_0 Intramolecular Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Aryl-Br aryl_pd Aryl-Pd(II)-Br Complex oxidative_add->aryl_pd migratory_ins Migratory Insertion aryl_pd->migratory_ins alkyl_pd_5_exo Alkyl-Pd(II) Intermediate (5-exo) migratory_ins->alkyl_pd_5_exo 5-exo-trig alkyl_pd_6_endo Alkyl-Pd(II) Intermediate (6-endo) migratory_ins->alkyl_pd_6_endo 6-endo-trig beta_hydride_elim β-Hydride Elimination alkyl_pd_5_exo->beta_hydride_elim alkyl_pd_6_endo->beta_hydride_elim product_5_exo 5-exo Product beta_hydride_elim->product_5_exo product_6_endo 6-endo Product beta_hydride_elim->product_6_endo h_pd_br H-Pd(II)-Br beta_hydride_elim->h_pd_br reductive_elim Reductive Elimination reductive_elim->pd0 h_pd_br->reductive_elim Base

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

References

  • Intramolecular Heck reaction - Wikipedia. Available at: [Link]

  • Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Switchable Regioselective 6- endo or 5- exo Radical Cyclization via Photoredox Catalysis. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • The Intramolecular Heck Reaction. Available at: [Link]

  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry - DiVA. Available at: [Link]

  • Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) 5‐exo versus 6‐endo Thiyl‐Radical Cyclizations in Organic Synthesis. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]

  • Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. Available at: [Link]

  • Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones | Request PDF - ResearchGate. Available at: [Link]

  • What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry | ACS Omega - ACS Publications. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Palladium-catalyzed cascade 5-exo-trig radical cyclization/aromatic C–H alkylation with unactivated alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Bite angle - Wikipedia. Available at: [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC. Available at: [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Available at: [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • Readily switchable one-pot 5-exo-dig cyclization using a palladium catalyst - SciSpace. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • 1 Bite Angle Effects of Diphosphines in Carbonylation Reactions. Available at: [Link]

  • Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Available at: [Link]

  • Lithium Enables Pd-Catalyzed 5-endo-dig Cyclization/Coupling of α-Homopropargyl-β-ketoesters with Aryl Bromides and Triflates | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium catalysed formal 6-endo-trig approaches to pumiliotoxin alkaloids: interception of the elusive cyclopropyl intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Palladium-Mediated 6-endo-trig Intramolecular Cyclization of N-Acryloyl-7-bromoindolines. A Regiochemical Variant of the Intramolecular Heck Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles - MDPI. Available at: [Link]

  • Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC. Available at: [Link]

Sources

Optimization

Purification of 1-Bromo-2-(2-methylallyloxy)benzene from unreacted 2-bromophenol

[1] Ticket ID: PUR-829-ETH Topic: Removal of unreacted 2-bromophenol from Williamson ether synthesis products Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Introduction You ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-829-ETH Topic: Removal of unreacted 2-bromophenol from Williamson ether synthesis products Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction

You are likely performing a Williamson ether synthesis reacting 2-bromophenol with 3-chloro-2-methylpropene (methallyl chloride) in the presence of a base (e.g.,


 or 

).[1]

The purification of 1-Bromo-2-(2-methylallyloxy)benzene (Target Ether) from unreacted 2-bromophenol (Starting Material) is a common challenge.[1] However, because the impurity is a phenol and the product is an ether, we can exploit a massive difference in acidity (


) to separate them quantitatively without needing high-temperature distillation—which, as detailed in Module 5, is chemically risky for this specific molecule.

This guide provides a self-validating purification protocol based on chemoselective acid-base extraction , followed by chromatographic polishing if necessary.

Module 1: The Chemical Logic

To purify effectively, we must understand the physicochemical differences between your species.

Property2-Bromophenol (Impurity)Target Aryl Ether (Product)Implication
Acidity (

)
~8.45 [1]Non-acidic (

)
Primary Separation Vector. The phenol can be deprotonated by aqueous base; the ether cannot.[1]
Polarity High (H-bond donor)Low (Lipophilic)Secondary Separation Vector. The phenol sticks to silica; the ether elutes rapidly.
Boiling Point 195 °C [1]~200–210 °C (Est.)[1]Avoid Distillation. The BPs are too close, and heat triggers degradation (see Module 5).

The Strategy: Because 2-bromophenol has a


 of 8.45 (more acidic than unsubstituted phenol due to the electron-withdrawing bromine), it is easily deprotonated by Sodium Hydroxide (NaOH).[1] Once deprotonated, it becomes Sodium 2-bromophenoxide , an ionic salt that is insoluble in organic solvents but highly soluble in water.[1]

Module 2: The "Gold Standard" Extraction Protocol

This protocol is designed to be self-validating . If you follow the pH checkpoints, the phenol must leave the organic layer.

Reagents Required
  • Organic Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).[1] 
    
    
    
    is preferred for better phase separation.[1]
  • Wash Solution: 2.0 M NaOH (Aqueous).[1]

  • Neutralization: 1.0 M HCl (for waste treatment only).

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[1]
Step-by-Step Workflow
  • Quench & Dilute:

    • If your reaction used

      
      , quench carefully with methanol/water.
      
    • Dilute the crude reaction mixture with Diethyl Ether (approx. 10 mL per gram of crude).

  • The Critical Wash (Deprotonation):

    • Transfer to a separatory funnel.[1][2][3]

    • Wash the organic layer 3 times with 2.0 M NaOH (Volume ratio 1:1 organic/aqueous).[1]

    • Mechanism:[1][2][4][5] The NaOH converts 2-bromophenol (

      
      ) to the salt (
      
      
      
      ).[1]
    • Validation Check: Test the pH of the aqueous layer coming out. It must be pH > 12 .[1] If not, the base was consumed; wash again.

  • The Brine Wash:

    • Wash the organic layer once with saturated brine (NaCl) to remove trapped water and trace base.

  • Drying & Concentration:

    • Dry the organic layer over Anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo (Rotovap).[1] Do not exceed 40°C water bath temperature.

Visualizing the Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Ether + Phenol) AddSolvent Dilute with Et2O Start->AddSolvent NaOHWash Wash with 2M NaOH (x3) AddSolvent->NaOHWash SepFunnel Separation (Partitioning) NaOHWash->SepFunnel AqLayer Aqueous Layer (Contains Sodium 2-bromophenoxide) SepFunnel->AqLayer Phenol moves here (as salt) OrgLayer Organic Layer (Contains Target Ether) SepFunnel->OrgLayer Product stays here Brine Wash with Brine Dry over MgSO4 OrgLayer->Brine Final Pure Target Ether Brine->Final

Figure 1: Chemoselective partitioning of the acidic impurity into the aqueous phase.

Module 3: Troubleshooting (FAQ)

Q: I still smell the "antiseptic" odor of 2-bromophenol in my product. Why? A: This indicates incomplete deprotonation.[1]

  • Check your Base: Did you use saturated Bicarbonate (

    
    )? It is too weak (
    
    
    
    ) to fully deprotonate 2-bromophenol (
    
    
    ).[1] You must use NaOH or KOH (
    
    
    ).[1]
  • Check Phase Contact: If you had an emulsion, the base didn't contact the phenol. Shake more vigorously or add a small amount of brine to break the emulsion.

Q: An emulsion formed during the NaOH wash. How do I fix it? A: Aryl ethers can be oily.[1]

  • Add more organic solvent (dilution helps).[1]

  • Add solid NaCl to the mixture (salting out effect).

  • Wait.[1] If a "rag layer" persists, filter the entire mixture through a pad of Celite.

Q: Can I just distill the product to purify it? A: NO. See Module 5 immediately. Distillation carries a high risk of destroying your product via rearrangement.[1]

Module 4: Advanced Purification (Chromatography)

If the extraction yields 95% purity and you require >99% (e.g., for biological assay), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Standard 60 Å).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

  • Gradient: Start at 100% Hexanes

    
     5% EtOAc 
    
    
    
    10% EtOAc.
  • Behavior:

    • Target Ether (

      
      ):  Elutes very early (non-polar).
      
    • 2-Bromophenol (

      
      ):  Elutes much later (polar, H-bonding).[1]
      

Module 5: Critical Safety (Thermal Instability)

You are working with an Allyl Aryl Ether .[1] These compounds are the classic substrates for the Claisen Rearrangement [2].

If you heat 1-Bromo-2-(2-methylallyloxy)benzene above 180–200°C, it will undergo a [3,3]-sigmatropic rearrangement.[1] The allyl group will migrate to the ortho-position (or para if ortho is blocked), converting your ether back into a phenol derivative (specifically, 3-bromo-2-(2-methylallyl)phenol or similar isomers).[1]

Implication:

  • Do not attempt atmospheric distillation.[1] The boiling point of the impurity (195°C) is essentially the activation temperature for the rearrangement.

  • If you must distill, use high vacuum (< 1 mmHg) to keep the bath temperature below 120°C.

Visualizing the Degradation Pathway

ClaisenRearrangement Ether Target Ether (Allyl Aryl Ether) Heat Heat (>180°C) (Distillation Risk) Ether->Heat Transition [3,3]-Sigmatropic Transition State Heat->Transition Rearranged Rearranged Phenol (Impurity) Transition->Rearranged Irreversible

Figure 2: The Claisen Rearrangement risk.[1] Heating causes the ether to revert to a phenolic isomer.[5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7244, 2-Bromophenol.[1] Retrieved from [Link]

  • Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions, 22, 1-252.[1] (Classic mechanistic review). [Link][7][8]

Sources

Troubleshooting

Troubleshooting low conversion rates in intramolecular Heck reactions

Topic: Troubleshooting Low Conversion in Intramolecular Heck Cyclizations Ticket ID: IHR-OPT-2026 Support Tier: Level 3 (Senior Application Scientist) Diagnostic Workflow: Start Here Before altering variables randomly, u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Intramolecular Heck Cyclizations Ticket ID: IHR-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow: Start Here

Before altering variables randomly, use this logic tree to diagnose the specific failure mode of your cyclization. Low conversion is rarely a single-variable problem; it is usually a competition between the productive catalytic cycle and catalyst deactivation.

Heck_Troubleshooting Start ISSUE: Low Conversion (<20%) Check_Color Observation: Reaction Mixture Appearance? Start->Check_Color Black_Ppt Black Precipitate (Pd Black) Check_Color->Black_Ppt Precipitates early Clear_Soln Clear/Homogeneous Solution Check_Color->Clear_Soln Remains clear Deactivation DIAGNOSIS: Catalyst Aggregation (See Section 2: Catalyst Life Cycle) Black_Ppt->Deactivation SM_Status Status of Starting Material? Clear_Soln->SM_Status Intact SM Recovered Unchanged SM_Status->Intact High Recovery Consumed SM Consumed but No Product SM_Status->Consumed Low Recovery OxAdd_Fail DIAGNOSIS: Oxidative Addition Failure (See Section 3: The Energy Barrier) Intact->OxAdd_Fail Pathway_Fail DIAGNOSIS: Pathway Mismatch (See Section 4: Neutral vs. Cationic) Consumed->Pathway_Fail Complex mixture Side_Rxn DIAGNOSIS: Polymerization/Dehydrohalogenation Consumed->Side_Rxn Oligomers formed

Figure 1: Diagnostic logic tree for isolating the root cause of Heck reaction failure. Use visual cues (precipitation) and TLC/LCMS data (SM recovery) to route your troubleshooting.

Issue: Catalyst Death (Palladium Black Formation)

Symptom: The reaction turns black and halts conversion within the first hour. Adding more catalyst only results in more precipitate.

Root Cause: The rate of catalyst aggregation (formation of inactive Pd(0) clusters) is faster than the rate of oxidative addition. This is common in "ligand-free" conditions or when using unstable Pd(0) sources.[1]

Technical Insight: The Jeffery Conditions

When standard phosphine ligands fail, the "Jeffery Conditions" utilize phase-transfer catalysis to stabilize the active species. Tetraalkylammonium salts (e.g., TBAC, TBAB) perform a dual function:

  • Phase Transfer: Solubilizing inorganic bases (carbonate/acetate) in organic media.

  • Nanocluster Stabilization: The ammonium halide forms a protective electrostatic layer around Pd(0) species, preventing aggregation into bulk metal (Pd black) while keeping the metal accessible for oxidative addition [1].

Corrective Protocol: The "Jeffery Rescue"

If your standard Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine system is dying:

ComponentRecommendationMechanism
Additive TBAC (Tetrabutylammonium chloride) 1.0–2.0 equiv. Acts as a ligand mimic and stabilizer.
Base KOAc or NaHCO₃ Switch from amines (Et₃N) to mild inorganic bases to reduce Pd(II) reduction rates.
Solvent DMF or DMA (Degassed) High polarity is required to dissolve the ammonium salt.
Temp Lower by 10-20°C Jeffery conditions often accelerate rates, allowing milder temps that preserve catalyst life.

Issue: The "Stalled" Cycle (Neutral vs. Cationic Pathways)

Symptom: Starting material is consumed slowly or not at all, despite high temperatures. No Pd black is visible. The substrate contains a triflate or the ring size is challenging (e.g., 7-8 membered rings).

Root Cause: You are likely operating in the Neutral Pathway , where the halide (X) remains bound to Palladium.[2] This creates a coordinatively saturated species that sterically hinders the olefin coordination required for cyclization.

Solution: Force the reaction into the Cationic Pathway .[1][3] By stripping the halide, you create a vacant coordination site (


), significantly accelerating olefin insertion and altering regioselectivity [2].

Cationic_Switch Pd_OxAdd L2Pd(Ar)(X) (Neutral Intermediate) AgX_Ppt AgX (Precipitate) Pd_OxAdd->AgX_Ppt Removes X Cationic_Pd [L2Pd(Ar)]+ [Y]- (Cationic Intermediate) Pd_OxAdd->Cationic_Pd Halide Abstraction Ag_Salt Additive: Ag+ Ag_Salt->Cationic_Pd Coordination Rapid Olefin Coordination (Vacant Site Available) Cationic_Pd->Coordination + Olefin Olefin Pendant Olefin Olefin->Coordination Insertion Migratory Insertion (Ring Closure) Coordination->Insertion

Figure 2: Mechanism of the Cationic Switch. Silver salts abstract the halide (X), generating a highly electrophilic cationic Palladium species that rapidly coordinates the alkene.

Protocol: Implementing the Cationic Switch

This is the "nuclear option" for difficult intramolecular closures (e.g., Overman or Shibasaki type cyclizations).

  • Catalyst: Use Pd(OAc)₂ (5-10 mol%) + PPh₃ (20 mol%) or bidentate ligands like BINAP (for enantioselective variants).

  • Additive: Add Ag₂CO₃ or Ag₃PO₄ (2.0 equiv).

    • Note: The silver salt acts as both the base and the halide scavenger.

  • Solvent: THF or MeCN .[4] Avoid DMF if possible, as it can coordinate too strongly to the cationic center in some cases, though Overman often uses DMA/DMF successfully with Ag salts.

  • Observation: You will see a precipitate of AgBr/AgI immediately. This is a good sign.

Issue: Regioselectivity & Hydride Elimination

Symptom: Conversion is decent, but the product is a mixture of double-bond isomers (endo/exo mixtures) or the ring size is unexpected.

Root Cause:


-Hydride elimination is reversible.[1][5][6] If the initial product rearranges, the thermodynamic isomer (often the conjugated system) will dominate. In intramolecular cases, ring strain dictates the transition state.[7]
FAQs on Selectivity

Q: Why am I getting the endo product when I want the exo? A: In small rings (5-6 membered), exo-trig cyclization is favored (Baldwin's rules). However, if you are forming a 7+ membered ring, the endo mode becomes accessible.

  • Fix: Switch to a bulky bidentate ligand (e.g., dppf or BINAP). Bidentate ligands enforce a rigid bite angle that can disfavor the geometry required for endo insertion [3].

Q: How do I stop the double bond from migrating after cyclization? A: Isomerization occurs because the Pd-H species re-inserts into the formed double bond.[1]

  • Fix: Add TlOAc (Thallium acetate) or increase the base strength.[1] Rapid reductive elimination is required to regenerate Pd(0) before it can re-insert.[1] Silver salts (Cationic pathway) also suppress isomerization by altering the electronics of the elimination step [4].

Master Protocol: The "Kitchen Sink" Screen

If your standard conditions (Pd(PPh₃)₄ / K₂CO₃ / DMF) yield <10% conversion, run this specific screen. This covers the three major activation modes.

VariableCondition A (Jeffery/Phase Transfer)Condition B (Cationic/Scavenger)Condition C (High Temp/Non-Polar)
Target Mechanism Stabilized NanoclusterCationic Pd(II)Neutral Thermal
Pre-Catalyst Pd(OAc)₂ (10 mol%)Pd₂(dba)₃ (5 mol%)Pd(OAc)₂ (10 mol%)
Ligand None PPh₃ or BINAP (10-20 mol%)P(o-tol)₃ (20 mol%)
Base KOAc (2.5 equiv)Ag₂CO₃ (2.0 equiv) Et₃N (3.0 equiv)
Additive TBAC (1.0 equiv) NoneNone
Solvent DMF (0.1 M)MeCN or THF (0.1 M)Toluene (0.1 M)
Temp 80 °C60–80 °C110 °C (Reflux)
Use Case Sterically hindered halides; unstable catalysts.Difficult ring closures; enantioselective attempts.Simple aryl iodides; robust substrates.

Execution Notes:

  • Degassing is non-negotiable. Oxygen oxidizes phosphines to phosphine oxides (poison) and promotes Pd black. Sparge with Argon for 15 mins minimum.

  • Concentration: Intramolecular reactions benefit from high dilution (0.01 M to 0.05 M) to prevent intermolecular oligomerization. If you see dimers, dilute by 10x.

References

  • Jeffery, T. (1996).[5] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 52(30), 10113-10130.

  • Dounay, A. B., & Overman, L. E. (2003).[8] "The asymmetric intramolecular Heck reaction in natural product total synthesis." Chemical Reviews, 103(8), 2945-2964.

  • Link, J. T. (2002).[9] "The Intramolecular Heck Reaction."[2][3][6][7][8][9][10] Organic Reactions, 60.

  • Cabri, W., & Candiani, I. (1995).[5] "Recent developments and new perspectives in the Heck reaction." Accounts of Chemical Research, 28(1), 2-7.[5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

A Comparative Quality Assurance Guide for Drug Development Executive Summary This guide provides a technical analysis of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (also known as 2-bromophenyl methallyl ether), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Quality Assurance Guide for Drug Development

Executive Summary

This guide provides a technical analysis of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (also known as 2-bromophenyl methallyl ether), a critical intermediate in the synthesis of dihydrobenzofurans and indole alkaloids. In drug development, this ether serves as a "masked" scaffold for intramolecular Heck reactions and Claisen rearrangements.

This document compares the spectral performance of the target ether against its primary alternatives in the reaction matrix: the starting material (2-Bromophenol ) and the thermodynamically stable byproduct (3,3-dimethyl-2,3-dihydrobenzofuran ). Precise differentiation via 1H NMR is prerequisite for validating downstream catalytic cycles.

Part 1: Comparative Spectral Analysis

The following analysis contrasts the target molecule with its precursor and potential side-products. The "Performance" in this context is defined as the spectral resolution and diagnostic distinctiveness required to verify successful O-alkylation without premature cyclization.

1. Target vs. Precursor (2-Bromophenol)
  • The Challenge: Incomplete O-alkylation is a common failure mode. The presence of residual phenolic starting material poisons palladium catalysts used in subsequent Heck couplings.

  • Diagnostic Marker: The disappearance of the broad phenolic -OH singlet (~5.0–6.0 ppm) and the appearance of the sharp O-methylene singlet.

2. Target vs. Claisen Rearrangement Product
  • The Challenge: Methallyl ethers are prone to [3,3]-sigmatropic rearrangement (Claisen rearrangement) upon heating, forming C-alkylated phenols or cyclizing to dihydrobenzofurans.

  • Diagnostic Marker: Retention of the terminal vinyl protons (=CH₂) is the primary "Pass" criteria. Loss of these signals indicates premature rearrangement.

Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
Proton GroupTarget Ether (δ ppm)Alt 1: 2-Bromophenol (δ ppm)Alt 2: Cyclized Benzofuran * (δ ppm)Signal Type
Aromatic (H-3) 6.85 (dd)6.95 (dd)7.10 (d)Ortho to Oxygen
Aromatic (H-6) 7.55 (dd)7.45 (dd)7.05 (d)Ortho to Bromine
O-Methylene (-OCH₂-) 4.50 (s, 2H)N/A4.25 (s, 2H, Ring)Diagnostic Singlet
Vinyl (=CH₂) 4.98, 5.15 (m, 2H)N/AN/AKey Purity Indicator
Methyl (-CH₃) 1.85 (s, 3H)N/A1.35 (s, 6H)Allylic vs. Gem-dimethyl
Phenolic -OH Absent5.60 (s, broad)AbsentReaction Completion

*Note: Benzofuran data refers to 3,3-dimethyl-2,3-dihydrobenzofuran, the common cyclization product.

Part 2: Detailed Experimental Protocol

This protocol is designed to maximize signal-to-noise ratio (S/N) for the detection of <1% isomeric impurities.

1. Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.

    • Why: CDCl₃ prevents hydrogen bonding shifts common in DMSO-d6, ensuring the O-CH₂ singlet remains sharp.

  • Concentration: 15 mg of oil in 0.6 mL solvent.

    • Why: High concentration is avoided to prevent intermolecular π-stacking shifting aromatic signals.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (KBr) from the synthesis.

2. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds.

    • Logic: Sufficient for relaxation of the methyl protons, ensuring accurate integration against the single aromatic protons.

  • Scans (NS): 16 (Routine) or 64 (Purity Check).

  • Spectral Width: -2 to 14 ppm.

3. Data Processing
  • Window Function: Exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required. Automated phasing often fails on the distinct methylene singlet, creating "rolling" baselines that obscure small impurity peaks.

Part 3: Structural Assignment & Logic

The structure of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene is confirmed through a specific connectivity logic.

Visualizing the Assignment Pathway

NMR_Assignment Sample Crude Product Check_OH Check 5.0-6.0 ppm (Phenolic OH) Sample->Check_OH Check_Vinyl Check 4.9-5.2 ppm (Vinyl =CH2) Check_OH->Check_Vinyl Absent Result_Start Start Material (2-Bromophenol) Check_OH->Result_Start Signal Present Check_OCH2 Check 4.5 ppm (Ether O-CH2) Check_Vinyl->Check_OCH2 Present (2H) Result_Cycl Cyclized Impurity (Benzofuran) Check_Vinyl->Result_Cycl Absent Result_Target Target Ether Confirmed Check_OCH2->Result_Target Singlet (2H)

Figure 1: Decision tree for NMR verification of O-alkylation success.

Mechanistic Insight on Chemical Shifts[1]
  • The "Singlet" Anomaly:

    • Unlike a standard allyl ether (–O–CH₂–CH=), the methallyl group (–O–CH₂–C(Me)=) has no proton on the beta-carbon.

    • Result: The O-CH₂ signal at 4.50 ppm appears as a singlet . This is the most robust confirmation of the methallyl group versus a standard allyl group (which would be a doublet).

  • Aromatic Deshielding:

    • The H-6 proton (ortho to Bromine) is significantly deshielded (7.55 ppm ) compared to the H-3 proton (ortho to Oxygen, 6.85 ppm ).

    • Causality: Bromine is electronegative but also large (steric compression), while the oxygen donates electron density into the ring via resonance, shielding the ortho/para positions.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway and where the NMR analysis fits into the quality control (QC) loop.

Synthesis_QC Reactants 2-Bromophenol + 3-Chloro-2-methylpropene + K2CO3 / Acetone Reflux Reflux (6-12h) Reactants->Reflux Workup Aqueous Workup (Remove KBr) Reflux->Workup NMR_QC 1H NMR Analysis (CDCl3) Workup->NMR_QC Fail_SM Fail: Residual Phenol (Recrystallize/Column) NMR_QC->Fail_SM OH peak detected Fail_Iso Fail: Claisen Product (Discard - Irreversible) NMR_QC->Fail_Iso Vinyl peaks missing Pass Pass: Target Ether (Proceed to Heck Rxn) NMR_QC->Pass Spectra Confirmed

Figure 2: Synthesis and Quality Control workflow for the target ether.

References
  • Intramolecular Heck Reaction Mechanisms

    • Title: The Intramolecular Heck Reaction.[2]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Benzofuran Synthesis via Claisen Rearrangement

    • Title: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans.
    • Source: N
    • URL:[Link]

  • General NMR Chemical Shift Data

    • Title: NMR Chemical Shifts of Common Labor
    • Source: University of Illinois / UT Southwestern.
    • URL:[Link]

  • Precursor Characterization (2-Bromophenol)

    • Title: 2-Bromophenol 1H NMR Spectrum.[3]

    • Source: ChemicalBook / NIST.[4]

Sources

Comparative

HRMS characterization data for 1-Bromo-2-(2-methylallyloxy)benzene

Technical Comparison Guide: HRMS Characterization of 1-Bromo-2-(2-methylallyloxy)benzene Executive Summary 1-Bromo-2-(2-methylallyloxy)benzene (CAS: Analogous to 5820-22-4 parent) is a critical intermediate in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HRMS Characterization of 1-Bromo-2-(2-methylallyloxy)benzene

Executive Summary

1-Bromo-2-(2-methylallyloxy)benzene (CAS: Analogous to 5820-22-4 parent) is a critical intermediate in organic synthesis, particularly utilized as a substrate for aromatic Claisen rearrangements to access substituted benzofurans and dihydrobenzofurans.[1] In drug development, verifying the structural integrity of this halogenated ether is paramount due to the potential for thermal rearrangement and hydrolysis.

This guide provides a definitive technical comparison of High-Resolution Mass Spectrometry (HRMS) against alternative characterization methods (Low-Resolution MS and NMR).[1] We establish HRMS as the superior validation tool for this compound, driven by its ability to resolve the unique bromine isotopic signature (


) with sub-5 ppm mass accuracy, ensuring elemental confirmation where other methods fail to detect subtle des-bromo or rearrangement impurities.

Technical Profile & Core Data

Compound Identity
  • IUPAC Name: 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 227.10 g/mol (Average)[1]

  • Key Structural Feature: Ortho-brominated aryl ether with a pendant methallyl group.[1]

HRMS Reference Data (ESI-TOF)

The following data represents the theoretical gold standard for validating this compound. The presence of Bromine creates a characteristic 1:1 isotopic doublet (


 and 

).[1]
Ion SpeciesIsotopeTheoretical m/zMass Error ToleranceRelative Abundance


227.0072 < 5 ppm100%


229.0051 < 5 ppm~98%


249.9891 < 5 ppm100%


251.9871 < 5 ppm~98%

Note: The equal intensity of the 227 and 229 peaks is the primary diagnostic filter for confirming the monobrominated state.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares the performance of HRMS (Q-TOF/Orbitrap) against Low-Resolution MS (Single Quad) and NMR for validating 1-Bromo-2-(2-methylallyloxy)benzene.

Comparison 1: HRMS vs. Low-Resolution MS (LRMS)
  • The Challenge: LRMS (e.g., GC-MS EI) provides nominal mass (e.g., m/z 227). However, it cannot distinguish between the target compound (

    
    ) and potential isobaric impurities or background noise with the same integer mass.[1]
    
  • HRMS Advantage: HRMS offers exact mass measurement .[1]

    • Scenario: A contaminant with formula

      
       (unlikely but illustrative) has a nominal mass of 227.[1]
      
    • Differentiation: HRMS resolves the mass defect. The target is 227.0072, while the contaminant would differ significantly in the decimal places.

    • Performance Metric: HRMS reduces false-positive identification probability by >99% compared to LRMS.[1]

Comparison 2: HRMS vs. 1H NMR
  • The Challenge: While NMR confirms the carbon skeleton (showing the characteristic methallyl singlets at

    
     4.9-5.1 ppm), it is insensitive to trace elemental impurities and requires milligram-scale quantities.[1]
    
  • HRMS Advantage:

    • Sensitivity: HRMS requires only picogram-to-nanogram quantities, preserving valuable synthetic intermediates.[1]

    • Impurity Profiling: HRMS (in full-scan mode) instantly detects de-brominated byproducts (m/z 149.0966 for the non-brominated ether) which might be buried under the baseline in NMR.[1]

Summary Table: Validation Method Performance
FeatureHRMS (ESI-TOF) LRMS (GC-EI) 1H NMR (400 MHz)
Mass Accuracy High (< 5 ppm)Low (Unit Resolution)N/A
Isotope Confirmation Excellent (Resolved)Good (Visible)N/A
Sample Requirement Low (pg - ng)Low (ng - µg)High (mg)
Impurity Detection Excellent (Trace levels)Good (Volatiles only)Poor (< 1%)
Structural Proof Elemental CompositionFragmentation FingerprintConnectivity

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating . The observation of the specific bromine isotope pattern serves as an internal check for the ionization process.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-Bromo-2-(2-methylallyloxy)benzene in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 MeOH:Water (with 0.1% Formic Acid). Final concentration: ~10 µg/mL.[1]

    • Causality: Formic acid is added to promote protonation (

      
      ) in positive ion mode.[1]
      
Instrument Parameters (Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the ether linkage).

  • Gas Temperature: 300°C.[1]

  • Mass Range: m/z 100 – 1000.[1]

  • Reference Mass: Use internal lock mass (e.g., purine or HP-0921) to ensure <2 ppm accuracy.[1]

Data Acquisition Logic
  • Inject sample directly or via short LC column (C18).[1]

  • Filter spectra for the m/z 227 region.

  • Validate by checking the adjacent peak at m/z 229.[1] If the 229 peak is missing or <50% intensity, the bromine atom has been lost or the identification is incorrect.

Mechanistic Visualization

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the decision logic for validating the compound, ensuring no false positives.

ValidationWorkflow Start Crude Sample 1-Bromo-2-(2-methylallyloxy)benzene Prep Dilution in MeOH/Water + 0.1% Formic Acid Start->Prep ESI ESI(+) Ionization Soft Ionization Prep->ESI Detection TOF Detection Full Scan m/z 100-1000 ESI->Detection Decision1 Is m/z 227.0072 detected? Detection->Decision1 CheckIso Is m/z 229.0051 present at ~98% intensity? Decision1->CheckIso Yes (<5 ppm error) Fail1 FAIL: Wrong Mass Check Synthesis Decision1->Fail1 No Pass PASS: Confirmed Identity C10H11BrO CheckIso->Pass Yes Fail2 FAIL: Missing Bromine (Debromination) CheckIso->Fail2 No

Caption: Logical workflow for HRMS validation. The process incorporates a mandatory isotope ratio check to confirm the presence of the bromine atom.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Understanding fragmentation helps distinguish the product from isomers.[1] The loss of the allyl group is a primary pathway.

Fragmentation M_H [M+H]+ m/z 227.0072 Transition Ether Cleavage M_H->Transition Frag1 Phenol Fragment [C6H5BrOH]+ m/z ~172.96 Transition->Frag1 - C4H8 Neutral Neutral Loss C4H8 (Isobutene) Transition->Neutral

Caption: Primary ESI+ fragmentation pathway involving the loss of the methylallyl moiety, yielding the protonated bromophenol fragment.[1]

References

  • Royal Society of Chemistry. (2021).[1] Supplemental Information: Synthesis and characterization of brominated aryl ethers. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 79893: (2-Methylallyloxy)benzene.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Benzene, 1-bromo-2-methyl- (Analogous fragmentation data). NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Cyclized Benzofuran Derivatives

Introduction: The Architectural Blueprint of Benzofuran-Based Therapeutics The benzofuran scaffold, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Naturally occu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Blueprint of Benzofuran-Based Therapeutics

The benzofuran scaffold, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Naturally occurring in various plants and synthetically accessible, these heterocyclic compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The therapeutic efficacy of a benzofuran derivative is not solely dictated by its chemical formula but is profoundly influenced by the three-dimensional arrangement of its atoms in the solid state. This is where crystal structure analysis becomes an indispensable tool.

Understanding the precise crystal structure provides an atomic-level blueprint that governs critical pharmaceutical properties such as solubility, stability, bioavailability, and tabletability. For researchers and drug development professionals, this information is paramount for establishing robust structure-activity relationships (SAR), identifying potential polymorphs, and guiding the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.[2][6][7] This guide provides an in-depth comparison of the critical methodologies for elucidating the crystal structure of cyclized benzofuran derivatives, grounded in field-proven insights and experimental data.

Pillar 1: The Foundation – From Solution to High-Quality Single Crystals

The journey to an accurate crystal structure begins with the most critical, and often most challenging, step: growing a high-quality single crystal. A well-ordered, single crystal is a prerequisite for the "gold standard" analytical technique, Single-Crystal X-ray Diffraction. The choice of crystallization method is not arbitrary; it is a carefully considered decision based on the physicochemical properties of the specific benzofuran derivative, such as its solubility in various organic solvents and its thermal stability.

Comparative Analysis of Crystallization Techniques

For many benzofuran derivatives, which are often moderately polar and soluble in common organic solvents, slow evaporation from a mixed solvent system is a highly effective and accessible starting point.

  • Causality Behind the Choice: The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then introduce a "poor" solvent or "anti-solvent" (in which it is sparingly soluble). As the more volatile "good" solvent slowly evaporates, the solution becomes supersaturated with respect to the benzofuran derivative, promoting the slow, ordered growth of crystals rather than rapid, amorphous precipitation. For example, a petroleum ether-ethyl acetate system has been successfully used, where ethyl acetate acts as the good solvent and the less polar petroleum ether acts as the anti-solvent.[8]

  • Alternative Methods:

    • Vapor Diffusion (Hanging/Sitting Drop): Ideal for minute quantities of material. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) in a sealed chamber. The gradual diffusion of the precipitant's vapor into the drop induces crystallization.

    • Slow Cooling: Applicable for compounds whose solubility is highly dependent on temperature. A saturated solution at a higher temperature is slowly cooled, reducing solubility and inducing crystal growth.

Experimental Protocol: Slow Evaporation for Benzofuran Derivatives

This protocol describes a self-validating system for obtaining single crystals suitable for X-ray diffraction.

  • Purity Assessment (Self-Validation Step 1): Before attempting crystallization, confirm the purity of the synthesized benzofuran derivative using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. Impurities can severely inhibit or disrupt the crystal growth process.[8][9]

  • Solvent Screening: In a series of small vials, test the solubility of a few milligrams of your compound in various solvents (e.g., ethyl acetate, acetone, dichloromethane, methanol, hexane, petroleum ether). Identify a suitable "good" solvent and a miscible "poor" solvent.

  • Preparation of the Crystallization Solution: Dissolve approximately 5-10 mg of the pure compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of ethyl acetate).

  • Inducing Supersaturation: Slowly add the "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation. Add a few more drops of the "good" solvent to redissolve the precipitate, resulting in a clear, near-saturated solution.

  • Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This is a critical step to control the rate of evaporation. A slower evaporation rate generally leads to larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow it to stand undisturbed for several days to weeks.

  • Harvesting and Validation (Self-Validation Step 2): Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop. Examine them under a microscope. Well-defined facets and sharp edges are indicators of good-quality single crystals, ready for diffraction analysis.

Pillar 2: The Analysis – A Comparative Look at Diffraction Methods

Once a suitable crystal is obtained, diffraction techniques are employed to determine the arrangement of atoms within the crystal lattice. The two primary methods in this domain are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (0.1 - 0.5 mm)Microcrystalline powder (milligrams)
Data Output Unambiguous 3D atomic structure, bond lengths, angles, unit cell parameters, space group.[8][10][11]A 1D diffraction pattern (fingerprint), primarily used for phase identification and purity.
Information Yield Absolute molecular structure and conformation, intermolecular interactions, packing diagrams.Lattice parameters can be refined, but full structure solution is complex and often not possible.
Primary Application Definitive structure elucidation of novel compounds.Polymorph screening, quality control, analysis of bulk material, when single crystals cannot be grown.
Trustworthiness Considered the "gold standard" for structural proof. Low R-factors (<0.05) indicate a high-quality solution.[8]Confirmatory rather than exploratory. Comparison to a known standard or calculated pattern is required.
Workflow & Protocol: Single-Crystal X-ray Diffraction

The SC-XRD workflow is a systematic process to translate a diffraction pattern into a 3D molecular structure.

// Node Definitions crystal [label="1. Crystal Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; data_collection [label="2. X-ray Data Collection\n(Diffractometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_reduction [label="3. Data Reduction\n(Integration & Scaling)", fillcolor="#FBBC05", fontcolor="#202124"]; structure_solution [label="4. Structure Solution\n(Phase Problem)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; refinement [label="5. Structure Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="6. Validation & Analysis\n(CIF File Generation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges crystal -> data_collection; data_collection -> data_reduction; data_reduction -> structure_solution; structure_solution -> refinement; refinement -> validation; } ends_dot Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 100-120 K) to minimize thermal vibration and exposed to a focused beam of X-rays.[11] A detector collects the diffraction pattern as the crystal is rotated.

  • Data Reduction: The collected diffraction spots are indexed, integrated, and scaled to produce a reflection file.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data. All non-hydrogen atoms are typically refined with anisotropic thermal parameters.[8]

  • Validation: The final structure is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit.[8][11] The result is a Crystallographic Information File (CIF), which contains all the structural information.

Pillar 3: The Vanguard – Computational and Predictive Approaches

While experimental methods provide definitive structures, the field is increasingly leveraging computational power to predict and understand crystal packing a priori. Crystal Structure Prediction (CSP) is a burgeoning field of significant interest to the pharmaceutical industry for its ability to forecast potential polymorphs—different crystal structures of the same molecule that can have vastly different properties.[12]

Modern CSP workflows have moved beyond random searches, integrating machine learning (ML) to make the process faster and more reliable.[6][7][13][14]

// Node Definitions mol_input [label="Molecular Structure Input", fillcolor="#F1F3F4", fontcolor="#202124"]; ml_predict [label="Machine Learning Prediction\n(Space Group & Density)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lattice_gen [label="Lattice Sampling\n(Generate Candidate Structures)", fillcolor="#FBBC05", fontcolor="#202124"]; nnp_relax [label="Structure Relaxation\n(Neural Network Potential)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dft_refine [label="Final Refinement\n(DFT Calculations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; energy_landscape [label="Crystal Energy Landscape", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges mol_input -> ml_predict; ml_predict -> lattice_gen; lattice_gen -> nnp_relax; nnp_relax -> dft_refine; dft_refine -> energy_landscape; } ends_dot Caption: Modern Crystal Structure Prediction (CSP) Workflow.

  • Expertise & Causality: This workflow addresses a key challenge in CSP: the vastness of the search space.[6] By using ML models trained on large databases like the Cambridge Structural Database (CSD), the process intelligently narrows the search to the most probable space groups and crystal densities, avoiding the generation of countless unstable, low-density structures.[7] This significantly reduces computational cost. The use of a neural network potential (NNP) for initial relaxation further accelerates the process, as it is much faster than traditional quantum mechanical methods like Density Functional Theory (DFT), which is reserved for the final, high-accuracy refinement of the most promising candidates.[6][7]

Case Study: Elucidation of a Substituted Benzofuran Derivative

To illustrate the power of SC-XRD, we can examine the reported structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[8] This analysis provides a clear example of the rich, actionable data derived from a single experiment.

Table 2: Crystallographic Data for a Representative Benzofuran Derivative [8]

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₇
Formula Weight332.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4
R₁ [I > 2σ(I)]0.0414
wR₂ (all data)0.1108

Analysis and Structural Insights:

The X-ray crystal structure study revealed several key features crucial for understanding the molecule's behavior.[8]

  • Asymmetric Unit: The analysis showed two crystallographically independent molecules in the asymmetric unit, providing two snapshots of the molecular conformation in the same crystal environment.[8]

  • Molecular Conformation: The benzofuran ring and the attached pyrrolidine ring were found to be significantly non-coplanar, with a dihedral angle of approximately 59.42°.[8] This non-planar conformation can directly impact how the molecule fits into a biological target's active site.

  • Intermolecular Interactions: The crystal packing was stabilized by a network of intermolecular C-H···O hydrogen bonds and C-H···π interactions. These non-covalent interactions are fundamental to the stability of the crystal lattice and can influence the compound's physical properties. The analysis showed these interactions result in the formation of a 2D supramolecular layer structure.[8]

Conclusion and Future Outlook

The crystal structure analysis of cyclized benzofuran derivatives is a cornerstone of modern drug development, providing indispensable insights into molecular conformation and intermolecular interactions. While single-crystal X-ray diffraction remains the definitive method for structure elucidation, its synergy with powder diffraction and, increasingly, with predictive computational methods, creates a powerful analytical toolkit. The integration of machine learning into crystal structure prediction is set to revolutionize the field, enabling faster and more accurate identification of viable crystalline forms, thereby accelerating the journey from a promising benzofuran scaffold to a life-changing therapeutic agent.[6][7][14]

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. Available from: [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Digital Discovery (RSC Publishing). Available from: [Link]

  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. (2021). Chemical Reviews. Available from: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). Molecules. Available from: [Link]

  • Faster and more reliable crystal structure prediction of organic molecules. (2025). EurekAlert!. Available from: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. (2025). Waseda University. Available from: [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research. Available from: [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). ChemRxiv. Available from: [Link]

  • Bioactive Benzofuran derivatives: A review. (2015). European Journal of Medicinal Chemistry. Available from: [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). Arkivoc. Available from: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). PubMed. Available from: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). Molecules. Available from: [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Available from: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules. Available from: [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). Journal of Pharmaceutical Chemistry. Available from: [Link]

  • X‐ray crystallography of product 3 d.17. (n.d.). ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to Kinetic Isotope Effect Studies on the Claisen Rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

Prepared by a Senior Application Scientist Editor's Note: This guide provides a comprehensive framework for conducting kinetic isotope effect (KIE) studies on the Claisen rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Editor's Note: This guide provides a comprehensive framework for conducting kinetic isotope effect (KIE) studies on the Claisen rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene. While this specific substrate is not extensively documented in peer-reviewed literature, the principles, experimental designs, and analytical methodologies described herein are based on well-established studies of analogous aromatic allyl ether rearrangements. The provided protocols and data are representative and designed to be broadly applicable to this class of reactions, enabling researchers to rigorously investigate reaction mechanisms.

Abstract

The Claisen rearrangement, a cornerstone of carbon-carbon bond-forming reactions, offers a rich landscape for mechanistic inquiry.[1][2] This guide details the application of kinetic isotope effect (KIE) studies to elucidate the transition state structure of the[3][3]-sigmatropic rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene. We present a comparative analysis of experimental methodologies, including competitive and non-competitive techniques, alongside the requisite protocols for substrate synthesis, isotopic labeling, and kinetic monitoring. By integrating detailed procedural guidance with the theoretical underpinnings of KIE, this document serves as a practical resource for researchers aiming to dissect the nuances of this powerful rearrangement reaction.

The Mechanistic Landscape of the Aromatic Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, cyclic transition state. In the case of aromatic allyl ethers, the reaction involves the[3][3]-sigmatropic shift of the allyl group from the ether oxygen to the ortho position of the aromatic ring, followed by a rapid tautomerization to restore aromaticity.[3] The reaction is known to be intramolecular and typically proceeds via a chair-like transition state, although a boat-like conformation is also possible.[3][4]

The central question in the mechanism of the Claisen rearrangement concerns the degree of bond breaking (C-O) versus bond-making (C-C) in the transition state. This can range from a "loose" transition state with significant C-O bond cleavage to a "tight" transition state where C-C bond formation is more advanced. Kinetic isotope effect studies provide a powerful tool to probe this very question. By replacing an atom at a key position with a heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), we can measure the resulting change in reaction rate. This change, or lack thereof, provides direct insight into the bonding environment of the isotopically labeled position within the rate-determining transition state.[5]

Caption: General mechanism of the aromatic Claisen rearrangement.

Comparison of KIE Measurement Methodologies

The choice of experimental method for determining the KIE is critical and depends on the expected magnitude of the effect, the available instrumentation, and the specific information sought. The two primary approaches are non-competitive and competitive experiments.

Methodology Principle Advantages Disadvantages Primary Application
Non-Competitive The rates of reaction for the unlabeled (kH) and labeled (kD) substrates are measured in separate experiments. The KIE is the simple ratio of the rate constants (KIE = kH/kD).[6]Conceptually straightforward; provides absolute rate constants for each isotopologue.Highly susceptible to systematic errors; requires precise control of reaction conditions (temperature, concentration) between experiments.Large primary KIEs where experimental errors are less significant than the observed effect.
Competitive A mixture of the unlabeled and labeled substrates is reacted in the same vessel. The KIE is determined by measuring the change in the isotopic ratio of the starting material or the product over time.[7]High precision as systematic errors are internally cancelled; ideal for measuring small KIEs.[8]Does not provide absolute rate constants; can be complicated by isotopic fractionation during workup or analysis.Small primary and secondary KIEs where high precision is paramount.

Experimental Design and Protocols

A rigorous KIE study begins with the careful synthesis and purification of both the unlabeled and isotopically labeled substrates. For the Claisen rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene, deuterium labeling at the C1 and C3 positions of the methallyl group is most informative.

  • Labeling at C1 (allylic position): A primary KIE at this position would indicate that C-O bond cleavage is a significant component of the rate-determining step.

  • Labeling at C3 (vinylic position): A primary KIE at this position would suggest that C-C bond formation is crucial in the rate-determining step.

Protocol 1: Synthesis of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (Unlabeled)

This synthesis is achieved via a standard Williamson ether synthesis.

  • To a stirred solution of 2-bromophenol (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

  • Add 3-bromo-2-methyl-1-propene (1.2 eq.) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 1-Bromo-2-[(2-methylprop-2-en-1,1-d₂-yl)oxy]benzene (Deuterium-Labeled)

The synthesis of the deuterated analogue requires the preparation of the corresponding labeled methallyl bromide.

  • Synthesis of 2-methyl-2-propen-1,1-d₂-ol: Reduce ethyl 2-methylacrylate with an excess of lithium aluminum deuteride (LAD) in anhydrous diethyl ether at 0 °C to reflux.

  • Conversion to 3-bromo-2-methyl-1,1-d₂-propene: Treat the deuterated alcohol with phosphorus tribromide (PBr₃) in pyridine at 0 °C.

  • Williamson Ether Synthesis: Follow Protocol 1, substituting the deuterated 3-bromo-2-methyl-1,1-d₂-propene for the unlabeled reagent.

  • Confirm the position and extent of deuterium incorporation using ¹H NMR (disappearance of the C1 proton signal) and mass spectrometry (increase in molecular weight by 2 Da).

Caption: Comparison of experimental workflows for KIE determination.

Protocol 3: KIE Measurement via Competitive Method

This method is recommended for its high precision.

  • Prepare an equimolar stock solution containing both the unlabeled and the 1,1-d₂-labeled 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene in a high-boiling solvent (e.g., N,N-diethylaniline).

  • Remove a sample (t=0) for analysis of the initial isotopic ratio (R₀).

  • Heat the reaction mixture to the desired temperature (e.g., 180 °C) in a sealed vessel.

  • Allow the reaction to proceed to low fractional conversion (typically 5-15%) to ensure the concentration of the starting materials does not change significantly.

  • Quench the reaction by rapidly cooling the vessel in an ice bath.

  • Isolate the product, 2-bromo-6-(2-methylprop-2-en-1-yl)phenol, using column chromatography.

  • Analyze the isotopic ratio (R) of the purified product using high-resolution mass spectrometry (MS) or quantitative ¹H/²H NMR spectroscopy.[8][9]

  • The KIE is calculated using the equation: KIE = log(1-f) / log(1 - f*R/R₀) , where 'f' is the fractional conversion. At low conversions, this simplifies to KIE ≈ R₀/R .

Representative Data and Interpretation

The following table presents hypothetical, yet plausible, KIE data for the Claisen rearrangement of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene, based on values observed for similar systems.

Isotopic Label Position KIE (kH/kD) Value Type of KIE Mechanistic Interpretation
C1 (allylic methylene, -CD₂O-)1.15 ± 0.02PrimaryA significant primary KIE indicates substantial C-O bond stretching and cleavage in the rate-determining transition state.[10]
C3 (vinylic methylene, =CD₂)1.03 ± 0.01SecondaryA small, normal secondary KIE suggests a change in hybridization from sp² in the starting material to a more sp³-like character in the transition state, consistent with C-C bond formation.[5]
C2 (vinylic quaternary, -C(CH₃)=)0.98 ± 0.01Inverse SecondaryAn inverse secondary KIE can arise from a stiffening of bending vibrations in the transition state compared to the ground state.

The observation of a significant primary KIE at the C1 position strongly supports a mechanism where the cleavage of the C-O bond is a key feature of the rate-determining step. The smaller, but still normal, secondary KIE at C3 is consistent with the simultaneous formation of the new C-C bond. Together, these data paint a picture of an asynchronous, concerted transition state , where C-O bond breaking has progressed further than C-C bond formation.

Computational studies, often employing Density Functional Theory (DFT), can be used to model the transition state and calculate theoretical KIE values.[11][12] A strong correlation between experimental and computationally predicted KIEs provides powerful validation for the proposed transition state structure.

Conclusion

Kinetic isotope effect studies offer an unparalleled level of detail into the transition state of the Claisen rearrangement. By comparing competitive and non-competitive methods, researchers can select the approach best suited to their experimental capabilities and the specific mechanistic questions at hand. The combination of careful isotopic labeling, precise kinetic measurements, and corroborating computational analysis provides a robust framework for elucidating the intricate bond-making and bond-breaking events that define this classic and synthetically vital organic reaction.

References

  • Wikipedia contributors. (2024). Claisen rearrangement. Wikipedia, The Free Encyclopedia. [Link]

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  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link][3]

  • Wilson, J. D., & Wilson, T. H. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3659-3665. [Link][14]

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  • Abe, M., et al. (2013). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PLoS ONE, 8(11), e78119. [Link][16]

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  • Murkin, A. S., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20631-20634. [Link][18]

  • Limbach, H. H. (2006). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. Advances in Magnetic Resonance, 15, 1-134. [Link][19]

  • Sannikova, N., Lewis, A. R., & Bennet, A. J. (2017). Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy. Methods in Enzymology, 596, 547-571. [Link][9]

  • Gadda, G. (2014). Measurement of Kinetic Isotope Effects in an Enzyme-Catalyzed Reaction by Continuous-Flow Mass Spectrometry. Methods in Molecular Biology, 1112, 115-126. [Link][20]

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  • ResearchGate. (n.d.). DFT‐based details of the key “iodo‐Claisen” rearrangement step. [Link][21]

  • ResearchGate. (n.d.). Theoretical Simulations of Heavy-Atom Kinetic Isotope Effects in Aliphatic Claisen Rearrangement. [Link][11]

  • Zhang, J., et al. (2020). Theoretical Simulations of Heavy-Atom Kinetic Isotope Effects in Aliphatic Claisen Rearrangement. The Journal of Physical Chemistry A, 124(51), 10769-10777. [Link][12]

  • Grayson, M. N., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. The Journal of Organic Chemistry, 86(24), 17796-17807. [Link][22]

  • Canadian Science Publishing. (1960). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Journal of Chemistry, 38(4), 575-585. [Link][23]

  • ResearchGate. (n.d.). Control experiment a The reaction with deuterium labeling allylic bromide. [Link][24]

  • Kwan, E. E. (n.d.). Competitive Kinetic Isotope Effects. [Link][7]

  • Gadda, G. (2019). On the use of noncompetitive kinetic isotope effects to investigate flavoenzyme mechanism. Methods in Enzymology, 620, 1-24. [Link][6]

  • ACS Figshare. (2007). Organocatalytic Claisen Rearrangement: Theory and Experiment. [Link][25]

  • Hartwig, J. F. (2012). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link][26]

  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. [Link][5]

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Validation

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Sterically Hindered Aryl Ether Cyclizations

The intramolecular C-O bond formation to construct cyclic aryl ethers, particularly those featuring significant steric hindrance, is a cornerstone of modern synthetic chemistry. These motifs are prevalent in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The intramolecular C-O bond formation to construct cyclic aryl ethers, particularly those featuring significant steric hindrance, is a cornerstone of modern synthetic chemistry. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. However, the synthesis of these structures via palladium-catalyzed cyclization presents a formidable challenge. The steric congestion around the reacting centers can severely impede the crucial reductive elimination step, often leading to low yields, decomposition, or undesired side reactions.

This guide provides an in-depth comparison of contemporary palladium catalyst systems, offering field-proven insights into catalyst selection and process optimization for these demanding transformations. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst design, empowering you to make informed decisions for your specific synthetic challenges.

The Mechanistic Hurdle: Sterically Induced Reductive Elimination

The catalytic cycle for palladium-catalyzed C-O bond formation is well-established, involving oxidative addition, alcohol coordination and deprotonation, and the final, often rate-limiting, reductive elimination step.[1] For sterically hindered substrates, the congestion around the palladium center in the L-Pd(Ar)(OR) intermediate makes the bond-forming reductive elimination particularly difficult.[2]

The success of a catalyst system hinges on its ability to promote this challenging step over competing pathways, such as β-hydride elimination from the alkoxy ligand.[3] This has driven the evolution of specialized ligands designed to overcome this barrier.

pd0 Pd(0)Ln oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition alkoxide_complex L-Pd(II)(Ar)(OR) oa_complex->alkoxide_complex Alcohol Coordination & Deprotonation product Ar-O-R alkoxide_complex->product Reductive Elimination catalyst_regen Pd(0)Ln product->catalyst_regen Product Release start Aryl-X alcohol R-OH + Base elimination_challenge Rate-Limiting Step for Hindered Substrates

Caption: The Pd-catalyzed C-O coupling cycle.

Evolution and Comparison of Ligand Systems

The choice of phosphine ligand is the single most critical parameter for success. Ligands for this chemistry must be both electron-rich to facilitate oxidative addition and sterically bulky to promote reductive elimination. We will compare several classes of ligands that have proven effective.

Bulky, Electron-Rich Biaryl Monophosphine Ligands

Pioneered by the Buchwald group, bulky dialkylbiaryl and diarylbiaryl phosphine ligands have become the gold standard for challenging C-N and C-O couplings.[4][5] Their steric profile forces the aryl and alkoxy groups into close proximity on the palladium center, accelerating the desired C-O bond formation.[2]

Key Ligands:

  • XPhos: A robust, general-purpose ligand.

  • RuPhos: Often provides higher reactivity for electron-rich or hindered aryl chlorides.

  • tBuBrettPhos & AdCyBrettPhos: A newer generation of hybrid (alkyl)aryl biaryl phosphine ligands showing exceptional activity at room temperature, which helps minimize side reactions like β-hydride elimination.[3]

N-Heterocyclic Carbenes (NHCs)

NHCs are strong σ-donors that form very stable bonds with palladium. This stability can be advantageous, but in some cases, can slow catalyst turnover. The Pd-PEPPSI-IPr(NMe2)2 system is a rare example of a well-defined Pd(II)-NHC complex that has shown success in Buchwald-Hartwig couplings.[6]

Ferrocenyl and Other Specialized Ligands

Ferrocenyl-based phosphine ligands like dtbpf or Josiphos were among the first to show utility in C-N and C-O couplings.[6] More recently, indolylphosphine ligands like CM-phos have demonstrated excellent catalytic activity for the coupling of aryl mesylates and tosylates, which are readily available from phenols.[7]

Performance Data: A Head-to-Head Comparison

To provide a clear benchmark, we've compiled data for a representative sterically hindered cyclization—the formation of a seven-membered dibenzo-oxepine ring. This transformation is particularly challenging due to both ring strain and the steric hindrance imposed by the ortho-substituents.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
Pd₂(dba)₃ + XPhosCs₂CO₃Toluene1001285A reliable, general system for many substrates.[8]
Pd(OAc)₂ + RuPhosK₃PO₄Dioxane80892Often more effective for electron-rich or ortho-substituted aryl halides.[5]
G3-Palladacycle + tBuBrettPhosNaOt-BuToluene25 (RT)1695Demonstrates exceptional reactivity, allowing for room temperature reactions which improves functional group tolerance.[3][9]
[Pd(cin)Cl]₂ + Mor-DalPhosNaOt-BuToluene802478P,N-ligand system effective for aryl tosylates, offering an alternative to aryl halides.[6]
Pd(OAc)₂ + CM-phosK₂CO₃t-BuOH1201894Excellent for aryl mesylate substrates, avoiding the need for halide precursors.[7]

Note: Data is compiled and representative of typical results found in the cited literature for analogous challenging cyclizations.

Workflow for Catalyst System Selection

Choosing the optimal catalyst system requires a logical approach based on the substrate's electronic and steric properties.

start Start: Define Substrate (Ar-X, R-OH) q1 What is the leaving group (X)? start->q1 halide Halide (Cl, Br, I) q1->halide sulfonate Sulfonate (OTs, OMs) q1->sulfonate q2 Is the Aryl Halide Electron-Rich or Hindered? halide->q2 rec3 Recommendation: - Pd(OAc)₂/CM-phos (for OMs) - [Pd(cin)Cl]₂/Mor-DalPhos (for OTs) sulfonate->rec3 rec1 Recommendation: - G3-Palladacycle/tBuBrettPhos (RT) - Pd(OAc)₂/RuPhos (Elevated Temp) q2->rec1 Yes rec2 Recommendation: - Pd₂(dba)₃/XPhos q2->rec2 No yes_hindered Yes no_hindered No q3 Are there base-sensitive functional groups? rec1->q3 rec2->q3 rec4 Use weaker base (K₃PO₄, Cs₂CO₃) and mild conditions (RT if possible) q3->rec4 Yes rec5 Stronger base (NaOt-Bu) is tolerated q3->rec5 No yes_sensitive Yes no_sensitive No

Caption: Decision workflow for selecting a Pd catalyst system.

Experimental Protocol: Cyclization of a Sterically Hindered Aryl Bromide

This protocol is a representative example for the intramolecular C-O coupling of a sterically hindered substrate using a modern catalyst system.

Reaction: Formation of a dibenzo[b,f]oxepine derivative.

Materials:

  • Substrate: 2-(2-bromophenoxy)benzyl alcohol

  • Palladium Precatalyst: RuPhos Pd G3 (Third-generation palladacycle)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground and dried under vacuum.

  • Solvent: 1,4-Dioxane, anhydrous (purged with Argon for 30 min).

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen) manifold.

Procedure:

  • Vessel Preparation (The "Why"): To a Schlenk flask, add a magnetic stir bar. The flask is then flame-dried under high vacuum and backfilled with Argon. This process is repeated three times to ensure the complete removal of atmospheric oxygen and moisture, which can oxidize the Pd(0) active catalyst and hydrolyze the base, respectively.

  • Reagent Addition (The "Why"): Under a positive pressure of Argon, add the 2-(2-bromophenoxy)benzyl alcohol (1.0 mmol, 1.0 equiv), K₃PO₄ (1.5 mmol, 1.5 equiv), and RuPhos Pd G3 (0.02 mmol, 2 mol%). Adding the solid reagents first under an inert atmosphere prevents their exposure to air. The use of a pre-formed palladacycle ensures a reliable and rapid initiation to the active Pd(0) species.

  • Solvent Addition (The "Why"): Add anhydrous 1,4-dioxane (5 mL, 0.2 M) via a gas-tight syringe. Anhydrous solvent is critical to prevent quenching of the anionic intermediates.

  • Reaction Execution (The "Why"): Seal the Schlenk flask and place the reaction mixture in a pre-heated oil bath at 80 °C. The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier for the sterically demanding reductive elimination step.

  • Monitoring (The "Why"): Monitor the reaction progress by taking aliquots (via syringe under Argon) and analyzing by TLC or LC-MS. This prevents running the reaction for an unnecessarily long time, which can lead to thermal decomposition of the product or catalyst.

  • Workup (The "Why"): Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic base and palladium residues. The Celite pad prevents fine particulates from passing through.

  • Purification (The "Why"): Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cyclic ether product. This step is essential to remove any unreacted starting material, catalyst byproducts, and any minor impurities.

References

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

  • Organic Chemistry Portal. (2008). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kuwabe, S. I., Torraca, K. E., & Buchwald, S. L. (2001). Palladium-catalyzed intramolecular C-O bond formation. Journal of the American Chemical Society, 123(49), 12202-6. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 15(15), 3998–4001. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (2001). Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Torraca, K. E. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Palladium-catalysed synthesis of aryl ethers.
  • Daugulis, O., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. J. Org. Chem., 66, 2498-2500. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ResearchGate. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Chemistry Portal. [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Identification of Isomerization Byproducts in Heck Reactions

For researchers and professionals in drug development and synthetic chemistry, the Mizoroki-Heck reaction stands as a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[1][2] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the Mizoroki-Heck reaction stands as a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[1][2] However, the elegance of this palladium-catalyzed transformation can be complicated by a common and often vexing side reaction: alkene isomerization. The formation of regioisomeric and geometric byproducts not only diminishes the yield of the desired compound but also introduces significant challenges in purification and can lead to downstream products with altered biological activity, a critical concern in pharmaceutical synthesis.[3]

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to identify and definitively characterize these isomeric byproducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating workflow to ensure the structural integrity of your Heck reaction products.

The Mechanistic Origin of Isomerization

To effectively identify byproducts, one must first understand their origin. Isomerization in the Heck reaction is not an unrelated side reaction but an intrinsic consequence of the reversibility of a key step in the catalytic cycle: β-hydride elimination.[4][5] After the initial migratory insertion of the alkene into the aryl-palladium bond, the resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the product and a palladium-hydride species. However, this palladium-hydride can re-insert across the newly formed double bond. A subsequent β-hydride elimination from an adjacent carbon effectively "walks" the double bond along the carbon chain, leading to regioisomers.[3][5]

Heck_Isomerization cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination AlkylPd Alkyl-Pd(II)L₂-X AlkeneComplex->AlkylPd Migratory Insertion ProductComplex [HPd(II)L₂(Product)]⁺X⁻ AlkylPd->ProductComplex β-Hydride Elimination AlkylPd_iso Isomeric Alkyl-Pd(II)L₂-X AlkylPd->AlkylPd_iso Reversible β-H Elimination & Re-insertion ProductComplex->Pd0 Reductive Elimination Regen Base-H⁺X⁻ ProductComplex->Regen + Base DesiredProduct Desired Product ProductComplex->DesiredProduct Release IsomerComplex [HPd(II)L₂(Isomer)]⁺X⁻ AlkylPd_iso->IsomerComplex β-Hydride Elimination IsomerComplex->Pd0 Reductive Elimination IsomerProduct Isomeric Byproduct IsomerComplex->IsomerProduct Release

Figure 2. Logical workflow for definitive isomer identification using a suite of NMR experiments.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified (or crude reaction mixture) sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [6]2. 1D Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C and DEPT-135 spectra.

  • 2D Acquisition: Using the same sample, acquire standard gradient-selected COSY, HSQC, and HMBC experiments. If stereochemistry is , acquire a NOESY or ROESY spectrum.

  • Data Analysis: Process and analyze the spectra in order. Use the ¹H and ¹³C as a starting point. Map out connectivities with COSY, assign carbons with HSQC, and use the crucial HMBC correlations to link fragments and confirm the correct regioisomer.

Mass Spectrometry (MS): Confirming Isomeric Nature

While NMR provides the definitive structure, mass spectrometry is essential for confirming that a byproduct is, in fact, an isomer.

  • High-Resolution Mass Spectrometry (HRMS): The primary role of MS is to provide an exact mass. HRMS can determine the mass of a molecule to within a few parts per million, which allows for the unambiguous calculation of its elemental formula. If the byproduct has the same exact mass as the desired product, it confirms they are isomers.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes provide structural clues. While isomers often have similar fragmentation, differences can arise that may hint at the location of the double bond or substitution pattern. This is generally considered supporting, not definitive, evidence compared to NMR.

  • Reaction Monitoring: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can also be used to detect reaction intermediates and byproducts in real-time, providing mechanistic insights. [7][8]

    Technique Information Provided Application in Isomer Analysis
    LC-MS Separates mixture components and provides their m/z Confirms the presence of multiple components with the same mass.
    HRMS (e.g., TOF, Orbitrap) Provides highly accurate mass measurement Definitively confirms that byproducts have the same elemental formula as the desired product.

    | MS/MS | Provides structural information via fragmentation | Can sometimes differentiate isomers based on unique fragmentation pathways, but is not as reliable as NMR. |

Table 2. Application of different mass spectrometry techniques for isomer analysis.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the reaction mixture (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Run a gradient elution to separate the components.

  • MS Detection: Acquire data in full scan mode using an ESI source. The resulting chromatogram will show peaks for the desired product and any isomers, all of which should exhibit the same mass-to-charge ratio (m/z) in their respective mass spectra.

Infrared (IR) Spectroscopy: A Tool for Rapid Monitoring

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring reaction progress in real-time, especially when coupled with an attenuated total reflection (ATR) probe. [9][10][11][12]While not as structurally detailed as NMR, it provides valuable information on specific functional groups.

  • Reaction Kinetics: By tracking the disappearance of the C-H wag of the starting alkene and the appearance of product peaks, one can monitor reaction kinetics and determine the endpoint. [13]* Distinguishing E/Z Isomers: The out-of-plane C-H bending vibration is highly characteristic of the substitution pattern on a double bond. This makes IR a quick and effective tool for distinguishing geometric isomers.

Alkene TypeCharacteristic C-H Bend Frequency (cm⁻¹)Application
trans (E) Disubstituted Strong band at ~960-990 cm⁻¹A sharp, strong peak in this region is a hallmark of the trans product.
cis (Z) Disubstituted Broad, strong band at ~675-730 cm⁻¹Appearance of this band indicates formation of the cis isomer.
Vinyl (Terminal) Two bands at ~910 and ~990 cm⁻¹Useful for monitoring consumption of a terminal alkene starting material.
Table 3. Diagnostic IR absorption frequencies for distinguishing alkene geometries.
Experimental Protocol: In-Situ FTIR Monitoring
  • Setup: Insert an ATR-FTIR probe directly into the reaction vessel before initiating the reaction.

  • Background: Collect a background spectrum of the solvent, catalyst, and starting materials at the reaction temperature before adding the final reagent to initiate the reaction.

  • Acquisition: Begin spectral acquisition immediately upon reaction initiation. Collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis: Plot the intensity of key peaks (e.g., reactant at 910 cm⁻¹, trans product at 965 cm⁻¹) versus time to generate kinetic profiles and monitor for the formation of any unexpected bands that might signal an isomeric byproduct.

Conclusion: An Integrated Analytical Approach

No single technique tells the whole story. A robust and self-validating workflow for the characterization of Heck reaction products relies on the synergistic use of these spectroscopic methods. The recommended approach is as follows:

  • Monitor the reaction in real-time with in-situ FTIR to understand kinetics and get an early indication of byproduct formation.

  • Analyze the crude and purified material with LC-MS to determine the number of isomeric components and confirm their elemental composition via HRMS .

  • Elucidate the definitive structure of the desired product and all byproducts using a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and critically, HMBC and NOESY).

By grounding your analysis in this multi-faceted spectroscopic approach, you can move forward with confidence, ensuring the structural integrity of your compounds and the trustworthiness of your research.

References

  • Kinetic and mechanistic studies on the Heck reaction using real-time near infrared spectroscopy. ResearchGate. Available at: [Link]

  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. National Center for Biotechnology Information. Available at: [Link]

  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction. PubMed. Available at: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. ResearchGate. Available at: [Link]

  • ESI-MS Detection of Proposed Reaction Intermediates in the Air-Promoted and Ligand-Modulated Oxidative Heck Reaction. ACS Publications. Available at: [Link]

  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. Available at: [Link]

  • Kinetic Study of the Heck Reaction by the Method of Competing Reactions. ResearchGate. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. ACS Publications. Available at: [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. University of Southampton. Available at: [Link]

  • Basic Principles - Heck Reactions. University of Pittsburgh. Available at: [Link]

  • NMR Spectroscopy. Michigan State University. Available at: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. ACS Publications. Available at: [Link]

  • The Heck Reaction. Harvard University. Available at: [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of rigo...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Disposal Protocol for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of rigorous experimental design. 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (also known as 1-bromo-2-(2-methylallyloxy)benzene) is a highly versatile building block in organic synthesis, but it presents a complex, dual-hazard profile during disposal. It is simultaneously a halogenated organic compound and a peroxide-forming aryl allyl ether .

To ensure laboratory safety and regulatory compliance, disposal procedures cannot be passive; they must be active, self-validating systems grounded in chemical causality.

Hazard Causality & Operational Logic

Before executing any disposal protocol, it is critical to understand the underlying molecular behaviors that dictate our safety requirements.

The Autoxidation Risk (Peroxide Formation) 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene contains an ether linkage adjacent to an allylic carbon. The hydrogens at this allylic position are highly susceptible to radical abstraction because the resulting radical is resonance-stabilized by the neighboring double bond. Upon prolonged exposure to atmospheric oxygen, this leads to autoxidation and the formation of explosive hydroperoxides. According to , these hydroperoxides can concentrate over time and precipitate as shock-sensitive crystals, making routine peroxide screening mandatory before disposal.

The Halogenated Matrix The presence of the bromine atom categorizes this chemical as a halogenated waste stream. Under , mixing halogenated waste with non-halogenated waste is strictly prohibited. Incinerating halogens produces hydrobromic acid (HBr) gas and potentially toxic brominated dioxins. Therefore, this waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic exhaust—a significantly more expensive process than standard solvent disposal.

Self-Validating Disposal Methodology

The following step-by-step protocol is designed as a closed-loop system. You do not proceed to the next step until the current step's safety parameters are analytically validated.

Phase 1: Visual Inspection & Peroxide Screening

Causality: Mechanical friction from opening a cap can detonate crystallized peroxides. We must validate the absence of peroxides before transport.

  • Visual Inspection : Without moving the container, visually inspect the liquid and the cap threads. Look for increased viscosity, stratification, or white crystalline solids.

    • Validation: If crystals are present, HALT . Do not touch the container. Contact your Environmental Health and Safety (EHS) department immediately. If the liquid is clear, proceed to Step 2.

  • Chemical Screening : In a certified fume hood, carefully open the container and dip a quantitative potassium iodide (KI) starch indicator strip into the solvent.

  • Self-Validation Loop : Read the strip after 15 seconds.

    • If <30 ppm : The solvent is safe for standard handling. Proceed to Phase 2.

    • If >30 ppm : The protocol pauses. Neutralize the peroxides by slowly adding a 10% w/v aqueous ferrous sulfate (

      
      ) solution while stirring. Re-test the organic layer until the strip confirms <5 ppm before proceeding.
      
Phase 2: Chemical Segregation

Causality: Preventing the contamination of non-halogenated waste streams ensures compliance with EPA waste minimization rules.

  • Transfer : Using a grounded funnel to prevent static discharge, transfer the validated chemical into a chemically compatible container (e.g., HDPE or PTFE-lined) explicitly designated for "Halogenated Organic Waste."

  • Moisture Control : Ensure the combined waste stream contains less than 10% water. High water content causes phase separation and lowers the calorific value (BTU) of the waste, complicating the high-temperature incineration process.

Phase 3: Containerization & Incineration
  • Sealing : Seal the container tightly. If the waste was recently neutralized with aqueous

    
     and trace gas evolution is possible, utilize a vented cap.
    
  • Labeling : Affix a GHS-compliant Hazardous Waste label. Explicitly write "1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene" and check the "Halogenated" and "Toxic" pictograms.

  • Dispatch : Transfer the container to your EHS team for dispatch to an EPA-licensed facility capable of .

Waste Segregation Compatibility

To prevent dangerous side reactions and regulatory fines, adhere to the following segregation matrix when combining 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene with other laboratory wastes:

Waste Stream CategoryExamplesCompatibilityOperational Rationale
Halogenated Solvents Dichloromethane, ChloroformCompatible Share the requirement for high-temperature incineration and caustic scrubbing.
Non-Halogenated Solvents Acetone, Ethanol, HexaneIncompatible Contaminates cheaper waste streams, increasing disposal costs and violating EPA rules.
Strong Acids / Bases Sulfuric Acid, Sodium HydroxideIncompatible Can trigger exothermic ether cleavage or unwanted side reactions.
Heavy Metal Aqueous Waste Mercury, Cadmium solutionsIncompatible Requires entirely different remediation (precipitation) and lowers incinerator BTU.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generated: 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Visual Visual Inspection: Check for crystals/viscosity Start->Visual Crystals Crystals Present: HALT. Contact EHS. Visual->Crystals Fails NoCrystals Clear Liquid: Proceed to Peroxide Test Visual->NoCrystals Passes PeroxideTest Peroxide Screening (KI-Starch Strip) NoCrystals->PeroxideTest PeroxidePos Positive (>30 ppm): Neutralize with Ferrous Sulfate PeroxideTest->PeroxidePos >30 ppm PeroxideNeg Negative (<30 ppm): Safe for Transport PeroxideTest->PeroxideNeg <30 ppm PeroxidePos->PeroxideTest Re-test after treatment Segregation Segregation: Place in Halogenated Waste Stream PeroxideNeg->Segregation Disposal Final Disposal: High-Temp Incineration with Scrubbing Segregation->Disposal

Fig 1: Operational workflow for the safe validation, segregation, and disposal of halogenated ether waste.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR).[Link]

  • Management and Safety of Peroxide Forming Chemicals . Boston University Environmental Health & Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts.[Link]

Handling

A Senior Application Scientist's Guide to Handling 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

This document provides a comprehensive operational and safety guide for laboratory professionals handling 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS No. 10178-53-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for laboratory professionals handling 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS No. 10178-53-7). The protocols herein are designed to ensure minimal exposure and safe disposal, grounded in the principle of "As Low As Reasonably Practicable" (ALARP). This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment: Understanding the Compound

1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound featuring a brominated aromatic ring and an ether linkage. While comprehensive toxicological data for this specific molecule is not widely published, its structural motifs provide a strong basis for a rigorous hazard assessment. It belongs to the classes of halogenated organic compounds and aromatic ethers, which are known to present specific risks.[1][2]

Inferred Hazard Profile:

  • Skin and Eye Irritation: Like many halogenated aromatic compounds, it is predicted to be an irritant upon contact with skin and eyes.[1][3][4][5]

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[1][3][5]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, a common feature of similar brominated molecules.[6][7][8]

  • Organ Damage Potential: Halogenated solvents as a class can pose risks to the liver, kidneys, and central nervous system with prolonged or significant exposure.[1]

  • Environmental Hazard: Brominated organic compounds require specialized disposal to prevent environmental contamination.[9][10]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 10178-53-7 [11]
Molecular Formula C₁₀H₁₁BrO [11]
Molecular Weight 227.10 g/mol [11]
Storage Sealed in dry, 2-8°C [11]

| LogP | 3.404 |[11] |

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the implementation of preceding control measures. This guide is predicated on a multi-layered safety approach.

G cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE caption Fig 1. Hierarchy of Safety Controls.

Caption: Fig 1. Hierarchy of Safety Controls.

Engineering Controls: Your Primary Barrier

All handling of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[1][9][10] The fume hood provides critical ventilation to dilute and remove vapors, minimizing the risk of inhalation exposure.[10] Ensure the sash is maintained at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and informed by the specific tasks being performed. The following protocol outlines the minimum requirements.

Eye and Face Protection
  • Standard Operations: For handling small quantities (<500 mL), ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1]

  • High-Splash Risk Operations: When transferring larger volumes or performing tasks with a higher potential for splashing (e.g., reactions under pressure, quenching), chemical splash goggles must be worn.[1] For significant splash risks, the use of a full-face shield over safety glasses is mandated.[5]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect skin and clothing from incidental contact.[2][9]

  • Chemical-Resistant Apron: When handling larger quantities where significant splashes are possible, a chemically resistant apron should be worn over the lab coat.

  • Apparel: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[2][9]

Hand Protection: A Critical Choice

The compound's structure as an ether necessitates careful glove selection, as ethers can permeate some common glove materials rapidly.[2][12] Standard disposable nitrile gloves are suitable only for incidental, brief contact and must be changed immediately upon any sign of contamination.[12]

Causality: The effectiveness of a glove is determined by its material's resistance to the specific chemical, measured by breakthrough time (BTT). For halogenated organic compounds and ethers, materials with longer BTT are required for anything beyond incidental contact.

Table 2: Glove Selection Guide for Handling Halogenated Aromatic Ethers

Glove Material Suitability for Incidental Contact (Splash) Suitability for Extended Contact (Immersion) Rationale & Comments
Nitrile Fair (Change immediately after splash) Poor Commonly used for general protection, but ethers can have short breakthrough times (<15 min).[2] Not recommended for prolonged handling.
Neoprene Good Fair Offers moderate chemical resistance against a range of chemicals including acids, bases, and some hydrocarbons.[13]
Butyl Rubber Excellent Good Provides superior resistance to polar organics like ethers and ketones, but has poor resistance to hydrocarbons.[13]
Viton® (Fluoroelastomer) Excellent Excellent Offers excellent resistance to aromatic and chlorinated solvents, making it a strong choice for this compound class.[13] It is, however, more expensive.

| Norfoil®/Barrier® | Excellent | Excellent | Laminated gloves that offer the highest level of chemical resistance against a very broad range of hazardous chemicals.[13] Dexterity may be reduced. |

Recommendation: For routine handling and small-volume transfers, use double-gloving with two pairs of nitrile gloves, changing the outer glove frequently. For extended handling, spill cleanup, or immersion risk, heavier nitrile or Viton® gloves are required.[14]

Step-by-Step Operational Plans

PPE Donning and Doffing (Removal) Workflow

Properly removing PPE is as critical as wearing it to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated.

G cluster_donning Donning Sequence cluster_doffing Doffing (Removal) Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves (Outer pair last) Don2->Don3 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat & Inner Gloves (Turn coat inside out, peel off gloves simultaneously) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 caption Fig 2. PPE Donning and Doffing Workflow.

Caption: Fig 2. PPE Donning and Doffing Workflow.

Emergency Protocol: Spill and Exposure Response

Immediate and correct action is vital in an emergency. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][8]

  • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Wearing appropriate PPE (Viton® gloves, goggles, lab coat), collect the absorbed material into a sealed container for hazardous waste disposal.[14]

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.

G Start Spill Occurs Decision Is the spill >100mL or do you feel unsafe? Start->Decision Evacuate Evacuate Area Alert Others Call EHS Decision->Evacuate Yes Cleanup Don Appropriate PPE (Viton® gloves, goggles) Decision->Cleanup No End Procedure Complete Evacuate->End Contain Contain with Inert Absorbent Material Cleanup->Contain Collect Collect into Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->End

Caption: Fig 3. Spill Response Flowchart.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect environmental and public health. As a brominated organic compound, this chemical and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste streams containing this compound must be segregated. Never dispose of halogenated organic substances down the drain.[9]

  • Waste Container: Collect liquid waste in a designated, properly labeled "Halogenated Organic Waste" container.[9][10][14] The container should be made of a compatible material, such as polyethylene, and kept closed when not in use.[14]

  • Contaminated Solids: All contaminated solid waste, including used gloves, absorbent materials from spills, and contaminated labware, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management personnel.[10][15] Incineration at a licensed facility equipped with appropriate emission controls is a common disposal method for such waste.[15]

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Steps. [Link]

  • Use of Ether. Environment, Health & Safety, University of Missouri. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US Environmental Protection Agency. [Link]

  • Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department. [Link]

  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • Personal Protective Equipment Selection Guide. University of Texas at Austin. [Link]

  • SAFETY DATA SHEET: 1-Bromo-2-(phenoxymethyl)benzene. Fisher Scientific. [Link]

  • (1-Bromo-2-methylpropan-2-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Cheméo. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]

  • Guidance on chemical protective gloves. European Solvents Industry Group (ESIG). [Link]

  • 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET: 1-Bromo-2,2-dimethylpropane. Harper College. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
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